Product packaging for Spiramycin III(Cat. No.:CAS No. 24916-52-7)

Spiramycin III

Cat. No.: B1681078
CAS No.: 24916-52-7
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-LYIMTGTFSA-N
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Description

Spiramycin III is an amino oligosaccharide.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H78N2O15 B1681078 Spiramycin III CAS No. 24916-52-7

Properties

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLKTCKAYXVBX-LYIMTGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24916-52-7
Record name Spiramycin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24916-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SPIRAMYCIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHE9TRJ93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spiramycin III: An In-depth Technical Guide on its Discovery and Origin from Streptomyces ambofaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a 16-membered macrolide antibiotic complex produced by the soil bacterium Streptomyces ambofaciens.[1][2] First discovered in 1952, this antibiotic has found applications in human medicine for treating various bacterial infections and toxoplasmosis.[2] The spiramycin complex is a mixture of three main components: Spiramycin I, II, and III, which differ in the acylation at the C-4" position of the mycarose sugar moiety. Spiramycin III, the propionyl ester of Spiramycin I, is a key component of this complex. This guide provides a comprehensive technical overview of the discovery, biosynthesis, and genetic origin of this compound from its native producer, Streptomyces ambofaciens.

Discovery and Origin

Streptomyces ambofaciens, the producer of spiramycin, was first isolated from a soil sample in France.[2] The antibiotic complex was subsequently characterized and found to consist of three major structurally related compounds. The different forms, Spiramycin I, II (acetylated), and III (propionylated), are often produced concurrently during fermentation.[2] The relative abundance of each component can be influenced by fermentation conditions and the genetic background of the producing strain.

Biosynthesis of the this compound Core and Sugar Moieties

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) for the creation of the 16-membered macrolactone ring, followed by post-PKS modifications and glycosylation steps.

The Polyketide Backbone: Platenolide

The core structure of spiramycin is the polyketide lactone, platenolide. The biosynthesis of platenolide is orchestrated by a large, multi-modular Type I PKS encoded by the srmG gene cluster. This PKS catalyzes the sequential condensation of acetate and propionate precursor units to form the polyketide chain, which is then cyclized to form the platenolide ring.

The Deoxysugar Moieties

Three deoxysugars are attached to the platenolide core to form the final spiramycin molecule: mycaminose, forosamine, and mycarose. The genes responsible for the biosynthesis of these sugars are located within the spiramycin biosynthetic gene cluster. The proposed pathways for the biosynthesis of these sugars originate from glucose-1-phosphate.

Data Presentation: Quantitative Analysis of Spiramycin Production

The production of spiramycin can be influenced by various factors, including strain genetics and fermentation conditions. The following tables summarize key quantitative data related to spiramycin production by Streptomyces ambofaciens.

Strain/ConditionSpiramycin Production (Relative to Control)Reference
S. ambofaciens XC 2-37 (mutant)109%[3]
+ 2% Soybean Oil161.8%[3]
+ 0.4% Propyl Alcohol161.8%[3]
Scaled-up fermentation (60 m³)142.9%[3]
Gene InactivatedSpiramycin ProductionReference
Wild-type+++
Δsrm5 (glycosyltransferase)-
Δsrm29 (glycosyltransferase)-
Δsrm38 (glycosyltransferase)-
Δsrm30 (putative glycosyltransferase)+++

Experimental Protocols

Fermentation of Streptomyces ambofaciens for Spiramycin Production

Objective: To cultivate S. ambofaciens for the production of spiramycin.

Materials:

  • Streptomyces ambofaciens strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., MP5 medium)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed flask containing the seed medium with spores or a mycelial suspension of S. ambofaciens.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28-30°C with shaking for 5-7 days.

  • Monitor spiramycin production periodically by taking samples for analysis.

Extraction and Quantification of Spiramycin by HPLC

Objective: To extract and quantify Spiramycin I, II, and III from fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 8.5-9.0.

  • Extract the spiramycins from the supernatant with an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate it to dryness under reduced pressure.

  • Dissolve the residue in methanol for HPLC analysis.

  • Inject the sample onto a C18 HPLC column.

  • Elute the spiramycins using a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% formic acid.

  • Detect the spiramycins by monitoring the absorbance at 232 nm.

  • Quantify the individual spiramycin components by comparing their peak areas to those of known standards.

Gene Disruption in Streptomyces ambofaciens using PCR-Targeting

Objective: To create a targeted gene knockout in S. ambofaciens to study its effect on spiramycin biosynthesis.

Materials:

  • E. coli strain carrying a temperature-sensitive plasmid with the λ-Red recombination system (e.g., pKD46).

  • Cosmid or plasmid carrying the S. ambofaciens gene of interest.

  • Antibiotic resistance cassette flanked by FRT sites (e.g., from pIJ773).

  • PCR primers with 5' extensions homologous to the regions flanking the target gene.

  • S. ambofaciens recipient strain.

  • Standard media and antibiotics for E. coli and Streptomyces manipulation.

Procedure:

  • Construct the disruption cassette: Amplify the antibiotic resistance cassette using PCR primers that have 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene in S. ambofaciens.

  • Electroporate the disruption cassette into E. coli: Introduce the purified PCR product into the E. coli strain containing the λ-Red system and the cosmid with the target gene. Induce the λ-Red system to promote recombination, replacing the target gene with the resistance cassette on the cosmid.

  • Select for recombinant cosmids: Select for E. coli colonies that have incorporated the resistance cassette.

  • Conjugate the disrupted cosmid into S. ambofaciens: Transfer the modified cosmid from E. coli to S. ambofaciens via intergeneric conjugation.

  • Select for double-crossover mutants: Select for S. ambofaciens exconjugants that have undergone a double-crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. This is typically done by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a resistance marker from the cosmid backbone.

  • Confirm the gene disruption: Verify the correct gene replacement by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

Mandatory Visualization

Spiramycin Biosynthetic Pathway

Spiramycin_Biosynthesis Precursors Acetate & Propionate Precursors PKS Type I PKS (srmG) Precursors->PKS Platenolide Platenolide PKS->Platenolide Glycosylation1 Glycosylation I (Srm5) Platenolide->Glycosylation1 Glucose1P Glucose-1-Phosphate Mycaminose_Pathway Mycaminose Biosynthesis Glucose1P->Mycaminose_Pathway Forosamine_Pathway Forosamine Biosynthesis Glucose1P->Forosamine_Pathway Mycarose_Pathway Mycarose Biosynthesis Glucose1P->Mycarose_Pathway Mycaminose TDP-Mycaminose Mycaminose_Pathway->Mycaminose Forosamine TDP-Forosamine Forosamine_Pathway->Forosamine Mycarose TDP-Mycarose Mycarose_Pathway->Mycarose Mycaminose->Glycosylation1 Glycosylation2 Glycosylation II (Srm29) Forosamine->Glycosylation2 Glycosylation3 Glycosylation III (Srm38) Mycarose->Glycosylation3 Intermediate1 Platenolide-mycaminoside Glycosylation1->Intermediate1 Intermediate1->Glycosylation2 Intermediate2 Forocidin Glycosylation2->Intermediate2 Intermediate2->Glycosylation3 SpiramycinI Spiramycin I Glycosylation3->SpiramycinI Acylation Propionylation SpiramycinI->Acylation SpiramycinIII This compound Acylation->SpiramycinIII

Caption: Proposed biosynthetic pathway of this compound in S. ambofaciens.

Regulatory Cascade of Spiramycin Biosynthesis

Spiramycin_Regulation Glucose Glucose srmR srmR (srm22) Glucose->srmR inhibits Phosphate Inorganic Phosphate Phosphate->srmR inhibits srm40 srm40 srmR->srm40 activates srm_genes Spiramycin Biosynthetic Genes (srmG, srm5, etc.) srm40->srm_genes activates Spiramycin Spiramycin Production srm_genes->Spiramycin

Caption: Simplified regulatory cascade for spiramycin biosynthesis.

Experimental Workflow for Gene Disruption

Gene_Disruption_Workflow Start Start: Target Gene Identification PCR 1. PCR Amplification of Disruption Cassette Start->PCR Electroporation 2. Electroporation into E. coli (λ-Red, cosmid) PCR->Electroporation Recombination 3. Recombination and Selection in E. coli Electroporation->Recombination Conjugation 4. Conjugation into S. ambofaciens Recombination->Conjugation Selection 5. Selection for Double Crossover Mutants Conjugation->Selection Verification 6. Verification by PCR and Southern Blot Selection->Verification End End: Confirmed Mutant Verification->End

Caption: Workflow for targeted gene disruption in S. ambofaciens.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III is a macrolide antibiotic, a component of the spiramycin complex produced by the bacterium Streptomyces ambofaciens. The spiramycin complex consists of three main components: spiramycin I, II, and III, which differ in their acylation at the C-3 position of the lactone ring. This compound is the propionyl ester of spiramycin I.[1][2] Like other macrolides, this compound exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols relevant to its characterization.

Chemical Structure and Identification

This compound is a 16-membered macrolide with a complex structure featuring a large lactone ring and two deoxy sugars, forosamine and mycaminose, as well as a mycarose sugar moiety.

IUPAC Name: [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Chemical Identifiers

IdentifierValue
CAS Number 24916-52-7
Molecular Formula C46H78N2O15
SMILES CCC(=O)O[C@@H]1CC(=O)O--INVALID-LINK--O[C@H]2--INVALID-LINK--C)O[C@H]3C--INVALID-LINK--C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC--INVALID-LINK--C)N(C)C">C@@HC
InChI Key HSZLKTCKAYXVBX-LYIMTGTFSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueReference
Molecular Weight 899.11 g/mol [5]
Appearance White or faintly yellowish powder[2]
Melting Point 128-131 °C[5]
pKa (Predicted) 7.88 and 9.28[5]
Solubility - Slightly soluble in water- Soluble in methanol- Soluble in most organic solvents[3][5]

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3] This binding occurs at or near the peptidyl transferase center and interferes with the translocation step of protein synthesis. Specifically, spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome, thereby prematurely terminating peptide chain elongation.[6][7] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[7]

cluster_ribosome Bacterial Ribosome (50S Subunit) P_site P-site dissociation Premature Dissociation P_site->dissociation Stimulates A_site A-site Spiramycin This compound Spiramycin->P_site Binds to 50S subunit peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site Occupies P-site inhibition Inhibition of Protein Synthesis dissociation->inhibition

Mechanism of Action of this compound

Antibacterial Spectrum and Activity

Spiramycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative cocci.[4] While specific Minimum Inhibitory Concentration (MIC) data for purified this compound against a wide range of bacteria is limited in publicly available literature, studies comparing the potencies of the spiramycin components have been conducted. One such interlaboratory study found that the activity of this compound is significant, though generally lower than that of Spiramycin I.[8] The relative potencies of Spiramycin II and III compared to Spiramycin I were determined to be approximately 57% and 72% respectively by diffusion assay, and 45% and 52% by turbidimetric assay.[8]

The following table provides representative MIC values for the general spiramycin complex against various bacteria to give an indication of its spectrum of activity.

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus0.4[1]
Staphylococcus spp.0.031 - 0.063[4]
Streptococcus pneumoniaeNot specified
Escherichia coli0.8[1]
Pseudomonas aeruginosa12.8[1]
Listeria monocytogenes6.4[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., sterile water or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration significantly higher than the expected MIC.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow for MIC Determination

Determination of Melting Point

The melting point is a key physical property used to identify and assess the purity of a compound.

Materials:

  • This compound powder

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Observe the sample and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted solution using a validated analytical method. The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.

Conclusion

This compound is a significant component of the spiramycin complex with notable antibacterial properties. Its chemical structure, characterized by a 16-membered lactone ring with distinct sugar moieties, dictates its physicochemical characteristics and biological activity. The primary mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. While less potent than Spiramycin I, its activity is substantial. The provided experimental protocols offer standardized methods for the further characterization and evaluation of this macrolide antibiotic in research and drug development settings.

References

Spiramycin III: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III, a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens, is a potent inhibitor of bacterial protein synthesis. Its clinical efficacy lies in its ability to selectively target and disrupt the function of the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound on bacterial ribosomes, offering valuable insights for researchers in microbiology, structural biology, and antibiotic development.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial 70S ribosome.[1][2][3] This interaction, which occurs with a 1:1 stoichiometry, disrupts the elongation phase of protein synthesis through a multifaceted mechanism.[1][2] The primary mode of action is the stimulation of peptidyl-tRNA dissociation from the ribosome during the critical translocation step.[1][2][4][5] This premature release of the growing polypeptide chain effectively halts protein synthesis.

Furthermore, this compound is a potent inhibitor of the binding of both donor (peptidyl-tRNA) and acceptor (aminoacyl-tRNA) substrates to the ribosome, further impeding the peptidyl transferase reaction.[1][2] This dual action of promoting peptidyl-tRNA drop-off and preventing substrate binding makes this compound an effective inhibitor of bacterial growth.

Binding Site on the 50S Ribosomal Subunit

Structural studies have revealed that this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This strategic location allows it to physically obstruct the passage of the elongating polypeptide chain. The binding site is primarily composed of segments of the 23S rRNA, with specific nucleotide interactions contributing to the stable binding of the antibiotic.

Quantitative Analysis of this compound-Ribosome Interaction

The affinity and kinetics of this compound binding to the bacterial ribosome have been characterized through detailed kinetic studies. These quantitative data are crucial for understanding the potency of the antibiotic and for the development of novel derivatives.

ParameterValueMethodReference
Association Rate Constant (k_assoc) 3.0 x 104 M-1s-1Kinetic Analysis
Dissociation Rate Constant (k_dissoc) 5.0 x 10-5 s-1Kinetic Analysis
Apparent Overall Dissociation Constant (K_d) 1.8 nMCalculation from k_assoc and k_dissoc

Visualizing the Mechanism of Action

To illustrate the key steps in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Spiramycin_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S NPET Nascent Peptide Exit Tunnel 30S 30S A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->A_site Peptide bond formation P_site->E_site Translocation NPET->A_site Inhibits substrate binding NPET->P_site Inhibits substrate binding peptidyl_tRNA Peptidyl-tRNA NPET->peptidyl_tRNA Stimulates dissociation during translocation Spiramycin_III This compound Spiramycin_III->NPET Binds to 50S subunit in the NPET peptidyl_tRNA->P_site Occupies P-site Dissociated_peptidyl_tRNA Dissociated Peptidyl-tRNA peptidyl_tRNA->Dissociated_peptidyl_tRNA aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Enters A-site Protein_Synthesis_Blocked Protein Synthesis Blocked Dissociated_peptidyl_tRNA->Protein_Synthesis_Blocked

Caption: Mechanism of this compound action on the bacterial ribosome.

Resistance Mechanisms to this compound

Bacterial resistance to macrolide antibiotics, including spiramycin, is a significant clinical concern. The primary mechanisms of resistance include:

  • Target Site Modification: The most common mechanism is the post-transcriptional methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This modification, conferred by erm (erythromycin ribosome methylation) genes, reduces the binding affinity of macrolides, leading to the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.

  • Drug Efflux: Active efflux pumps can extrude spiramycin from the bacterial cell, preventing it from reaching its ribosomal target.

  • Drug Inactivation: Enzymatic inactivation of the antibiotic, although less common for spiramycin compared to 14-membered macrolides, can also contribute to resistance.

Interestingly, some bacterial strains that are resistant to 14-membered macrolides, such as erythromycin, remain susceptible to the 16-membered spiramycin, suggesting differences in their interaction with the ribosome and their susceptibility to certain resistance mechanisms.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Spiramycin_III This compound Bacterial_Cell Bacterial Cell Spiramycin_III->Bacterial_Cell Ribosome Ribosome (Target) Bacterial_Cell->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Target_Modification Target Site Modification (erm genes, 23S rRNA methylation) Target_Modification->Ribosome Reduces binding affinity Efflux_Pump Active Efflux Pump Efflux_Pump->Spiramycin_III Extrudes antibiotic Drug_Inactivation Enzymatic Inactivation Drug_Inactivation->Spiramycin_III Degrades antibiotic

Caption: Overview of bacterial resistance mechanisms to this compound.

Experimental Protocols

A comprehensive understanding of the this compound mechanism of action has been achieved through a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Isolation of 70S Ribosomes from Bacteria

This protocol describes the purification of active 70S ribosomes from bacterial cells, a prerequisite for in vitro studies of antibiotic-ribosome interactions.

Materials:

  • Bacterial cell paste (e.g., E. coli MRE600)

  • Lysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • DNase I (RNase-free)

  • High Salt Wash Buffer: 20 mM Tris-HCl pH 7.5, 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Ribosome Storage Buffer: 20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol

  • Sucrose solutions (10% and 40% w/v in Ribosome Storage Buffer)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Cell Lysis: Resuspend the bacterial cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • DNase Treatment: Add DNase I to the supernatant and incubate on ice for 30 minutes.

  • Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer) and centrifuge at high speed (e.g., 100,000 x g) for 16-18 hours at 4°C.

  • High Salt Wash: Gently rinse the ribosome pellet with Ribosome Storage Buffer and then resuspend in High Salt Wash Buffer. Incubate on ice for 1 hour to remove loosely associated proteins.

  • Ribosome Pelleting: Pellet the ribosomes again by ultracentrifugation (100,000 x g for 4 hours at 4°C).

  • Sucrose Gradient Centrifugation: Resuspend the pellet in Ribosome Storage Buffer. Layer the resuspended ribosomes onto a 10-40% sucrose gradient. Centrifuge at a speed that allows for the separation of 70S ribosomes from 30S and 50S subunits (e.g., 100,000 x g for 12-16 hours at 4°C).

  • Fractionation and Analysis: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.

  • Concentration and Storage: Pool the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in Ribosome Storage Buffer. Determine the concentration using A260 (1 A260 unit = 24 pmol of 70S ribosomes). Store at -80°C.

Ribosome_Isolation_Workflow Start Start: Bacterial Cell Paste Cell_Lysis Cell Lysis (French Press/Sonication) Start->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification DNase_Treatment DNase I Treatment Clarification->DNase_Treatment Crude_Pelleting Crude Ribosome Pelleting (Ultracentrifugation) DNase_Treatment->Crude_Pelleting High_Salt_Wash High Salt Wash Crude_Pelleting->High_Salt_Wash Ribosome_Pelleting Ribosome Pelleting (Ultracentrifugation) High_Salt_Wash->Ribosome_Pelleting Sucrose_Gradient Sucrose Gradient Centrifugation Ribosome_Pelleting->Sucrose_Gradient Fractionation Fractionation & A260 Monitoring Sucrose_Gradient->Fractionation Pooling_Concentration Pooling, Concentration & Storage Fractionation->Pooling_Concentration End End: Purified 70S Ribosomes Pooling_Concentration->End

Caption: Experimental workflow for the isolation of 70S ribosomes.

In Vitro Translation Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Materials:

  • Purified 70S ribosomes

  • S150 extract (source of translation factors)

  • mRNA encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

  • Energy mix (ATP, GTP, creatine phosphate, creatine kinase)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S150 extract, energy mix, amino acid mixture, and purified 70S ribosomes.

  • Initiation: Add the reporter mRNA to initiate translation and incubate at 37°C.

  • Inhibition: For the experimental samples, add varying concentrations of this compound. For the control, add the corresponding volume of solvent.

  • Time Course: At different time points, take aliquots from each reaction.

  • Precipitation: Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

  • Washing: Wash the precipitate with TCA and then with acetone to remove unincorporated radiolabeled amino acids.

  • Quantification: Resuspend the protein pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity against time for each this compound concentration to determine the inhibitory effect. Calculate the IC50 value.

Chemical Footprinting (DMS)

Dimethyl sulfate (DMS) footprinting is used to identify the specific nucleotides in the 23S rRNA that are protected by the binding of this compound.

Materials:

  • Purified 70S ribosomes

  • This compound

  • DMS (dimethyl sulfate)

  • Modification Buffer: e.g., 80 mM potassium cacodylate pH 7.2, 100 mM KCl, 10 mM MgCl2

  • Quenching solution: e.g., β-mercaptoethanol

  • RNA extraction reagents

  • Reverse transcriptase

  • Radiolabeled DNA primer complementary to a region downstream of the expected binding site

  • Sequencing gel apparatus

Procedure:

  • Ribosome-Antibiotic Binding: Incubate purified 70S ribosomes with or without this compound in the Modification Buffer to allow for binding.

  • DMS Modification: Add a small volume of DMS to the reaction and incubate for a short period at 37°C. DMS methylates accessible adenine and cytosine residues.

  • Quenching: Stop the reaction by adding a quenching solution.

  • RNA Extraction: Extract the ribosomal RNA from the samples.

  • Primer Extension: Anneal a radiolabeled primer to the extracted rRNA and perform reverse transcription. Reverse transcriptase will stop one nucleotide before a DMS-modified base.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

  • Analysis: Compare the banding patterns of the samples with and without this compound. Regions where bands are diminished or absent in the presence of the antibiotic represent protected nucleotides, indicating the binding site of this compound.

DMS_Footprinting_Workflow Start Start: Purified 70S Ribosomes Binding Incubate with/without this compound Start->Binding DMS_Modification DMS Modification Binding->DMS_Modification Quenching Quench Reaction DMS_Modification->Quenching RNA_Extraction rRNA Extraction Quenching->RNA_Extraction Primer_Extension Primer Extension with Radiolabeled Primer RNA_Extraction->Primer_Extension Gel_Electrophoresis Denaturing PAGE Primer_Extension->Gel_Electrophoresis Analysis Analyze Banding Pattern (Identify Protected Regions) Gel_Electrophoresis->Analysis End End: Identify Binding Site Analysis->End

Caption: Experimental workflow for DMS footprinting of this compound on the ribosome.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. Its ability to bind to the 50S ribosomal subunit and stimulate the dissociation of peptidyl-tRNA provides a strong basis for its antibacterial activity. The detailed understanding of its interaction with the ribosome, facilitated by quantitative binding studies, structural biology, and biochemical assays, is crucial for overcoming emerging resistance and for the rational design of new and more effective macrolide antibiotics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's action and to explore novel strategies to combat bacterial infections.

References

An In-depth Technical Guide to the Interaction of Spiramycin III with the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin III, a 16-membered macrolide antibiotic, is a component of the spiramycin mixture produced by Streptomyces ambofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the binding of this compound to the 50S ribosomal subunit, including its mechanism of action, binding site, and relevant quantitative data. Detailed experimental protocols for studying this interaction are also provided, along with visualizations of the key processes.

Introduction to this compound and the 50S Ribosomal Subunit

Spiramycin is a macrolide antibiotic complex consisting of three main components: Spiramycin I, II, and III, which differ in their acylation at the C3 position of the lactone ring.[1] this compound has the chemical formula C46H78N2O15.[2] These compounds exhibit broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria.[3][4]

The bacterial ribosome, a 70S complex, is responsible for protein synthesis and is composed of two subunits: the small 30S subunit and the large 50S subunit. The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent polypeptide exit tunnel (NPET). Due to its critical role in bacterial viability, the 50S ribosomal subunit is a major target for antibiotics.[5]

Mechanism of Action of this compound

This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[2] The primary mechanism of action for spiramycin involves the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step of protein synthesis.[6][7][8] This premature release of the growing polypeptide chain effectively halts protein elongation.

Furthermore, as a 16-membered macrolide with a disaccharide moiety at the C5 position of its lactone ring, spiramycin can also directly inhibit the peptidyl transferase reaction.[9] The extended sugar side chain reaches into the PTC, sterically hindering the proper positioning of the aminoacyl-tRNA and preventing peptide bond formation.[7]

The this compound Binding Site on the 50S Ribosomal Subunit

This compound binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[10] This binding occurs with a 1:1 stoichiometry.[11] The binding site is primarily composed of segments of the 23S rRNA, with key interactions occurring with nucleotides in domain V, particularly around the universally conserved adenine A2058, and U2506.[9][12] Ribosomal proteins L4 and L22 have also been implicated in the binding of spiramycin.[12]

Structural studies of the spiramycin complex with the Haloarcula marismortui 50S ribosomal subunit (PDB ID: 1KD1) have provided significant insights into its binding mode.[10] These studies revealed that the macrolide ring of spiramycin is positioned in the NPET, while its disaccharide sugar extends towards the PTC. A notable finding is the formation of a reversible covalent bond between the ethylaldehyde group at C6 of the 16-membered macrolide ring and the N6 position of adenine A2062 (E. coli numbering).[10]

Quantitative Data on Spiramycin Binding

ParameterValueReference
Association Rate Constant (kassoc) 3.0 x 10^4 M-1 s-1[13]
Dissociation Rate Constant (kdissoc) 5.0 x 10^-5 s-1[13]
Apparent Overall Dissociation Constant (Kd) 1.8 nM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with the 50S ribosomal subunit.

Purification of 50S Ribosomal Subunits

A robust supply of pure and active 50S ribosomal subunits is crucial for binding and structural studies.[14]

Protocol:

  • Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Escherichia coli or Deinococcus radiodurans) to mid-log phase. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol). Lyse the cells using a French press or sonication.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) to remove cell debris.

  • Ribosome Pelleting: Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer) and centrifuge at high speed (e.g., >100,000 x g) to pellet the ribosomes.

  • Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer (e.g., containing <1 mM Mg2+) to dissociate the 70S ribosomes into 30S and 50S subunits.

  • Sucrose Density Gradient Centrifugation: Layer the dissociated subunits onto a sucrose density gradient (e.g., 10-40%) and centrifuge. This will separate the 30S and 50S subunits based on their size and density.

  • Fractionation and Analysis: Fractionate the gradient and identify the fractions containing the 50S subunits by measuring the absorbance at 260 nm.[2]

  • Concentration and Storage: Pool the 50S subunit-containing fractions, concentrate them, and store them at -80°C in a suitable storage buffer.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[15][16]

Protocol:

  • Prepare a Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain, which contains all the necessary components for in vitro transcription and translation.

  • Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

  • Add Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Quantify Protein Synthesis:

    • Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Enzyme Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and a spectrophotometer or luminometer.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of radiolabeled this compound to the 50S ribosomal subunit.

Protocol:

  • Radiolabeling of this compound: Synthesize or obtain radiolabeled this compound (e.g., with tritium [3H] or carbon-14 [14C]).

  • Binding Reaction: In a small volume, incubate a fixed concentration of purified 50S ribosomal subunits with varying concentrations of radiolabeled this compound in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM Mg(OAc)2).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. The 50S subunits and any bound this compound will be retained on the filter, while unbound this compound will pass through.

  • Washing: Quickly wash the filter with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound against its concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Chemical Footprinting

This technique identifies the specific nucleotides on the 23S rRNA that are protected by the binding of this compound.[5][9]

Protocol:

  • Complex Formation: Incubate purified 50S ribosomal subunits with a saturating concentration of this compound.

  • Chemical Modification: Treat the complex and a control sample of 50S subunits without the antibiotic with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines).

  • RNA Extraction: Extract the 23S rRNA from both the treated and control samples.

  • Primer Extension: Use a radiolabeled primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

  • Analysis: Compare the banding patterns of the this compound-treated sample and the control. A decrease in the intensity of a band in the treated sample indicates that the corresponding nucleotide is protected from chemical modification by the binding of this compound.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

These structural biology techniques can provide a high-resolution three-dimensional structure of the this compound-50S subunit complex.[10][17][18][19][20][21]

Protocol (General Workflow):

  • Complex Preparation: Prepare a highly pure and homogenous sample of the 50S ribosomal subunit in complex with this compound.

  • For Cryo-EM:

    • Vitrification: Apply a small amount of the complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

    • Data Collection: Collect a large number of images of the frozen particles using a transmission electron microscope.

    • Image Processing and 3D Reconstruction: Use specialized software to align the particle images and reconstruct a 3D density map of the complex.

  • For X-ray Crystallography:

    • Crystallization: Screen a wide range of conditions to find those that promote the growth of well-ordered crystals of the complex.[14][22][23][24]

    • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

    • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the complex.

Visualizations

Spiramycin_Binding_and_Inhibition cluster_ribosome 50S Ribosomal Subunit cluster_inhibition Inhibitory Actions PTC Peptidyl Transferase Center (PTC) NPET Nascent Polypeptide Exit Tunnel (NPET) A_site A-site P_site P-site SpiramycinIII This compound SpiramycinIII->NPET Binds within NPET dissociation Premature dissociation of peptidyl-tRNA SpiramycinIII->dissociation inhibition_ptc Inhibition of peptidyl transferase activity SpiramycinIII->inhibition_ptc peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site Binds to P-site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to A-site protein_synthesis Protein Synthesis bacterial_death Bacterial Growth Inhibition / Death protein_synthesis->bacterial_death Leads to dissociation->protein_synthesis inhibition_ptc->protein_synthesis

Caption: this compound binding to the 50S ribosomal subunit and its inhibitory effects.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Functional and Binding Assays cluster_structural Structural Studies cluster_data Data Output cell_culture Bacterial Cell Culture lysis Cell Lysis cell_culture->lysis ribosome_pelleting Ribosome Pelleting lysis->ribosome_pelleting subunit_separation 50S Subunit Purification ribosome_pelleting->subunit_separation inhibition_assay In Vitro Protein Synthesis Inhibition Assay subunit_separation->inhibition_assay binding_assay Radiolabeled Binding Assay subunit_separation->binding_assay footprinting Chemical Footprinting subunit_separation->footprinting complex_formation This compound-50S Complex Formation subunit_separation->complex_formation ic50 IC50 inhibition_assay->ic50 kd Kd binding_assay->kd binding_site Binding Site Nucleotides footprinting->binding_site cryo_em Cryo-EM complex_formation->cryo_em xray X-ray Crystallography complex_formation->xray structure 3D Structure cryo_em->structure xray->structure

Caption: Experimental workflow for studying this compound-50S ribosome interaction.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the 50S ribosomal subunit. Its dual mechanism of action, involving both the promotion of peptidyl-tRNA dissociation and the direct inhibition of the peptidyl transferase center, makes it an effective antibiotic. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel macrolide antibiotics to combat the growing threat of antimicrobial resistance. Further research focusing on obtaining high-resolution structures of this compound specifically, and more precise quantitative binding data, will undoubtedly aid in these drug development efforts.

References

The Antibacterial Spectrum of Spiramycin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Spiramycin III, a component of the 16-membered macrolide antibiotic, spiramycin. While often studied as part of a mixture with Spiramycin I and II, this document collates available data to specifically address the characteristics and relative potency of this compound.

Introduction to Spiramycin

Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens. It is a composite drug, consisting of three primary components: Spiramycin I, II, and III. Spiramycin I is the major component, while this compound is a monopropionic ester of Spiramycin I. Like other macrolides, spiramycin is known for its efficacy against Gram-positive bacteria and its ability to concentrate well in tissues.

Mechanism of Action

The antibacterial action of spiramycin is achieved through the inhibition of protein synthesis within the bacterial cell. This process is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations.

The key steps in the mechanism are as follows:

  • Binding to the Ribosome: Spiramycin binds to the 50S subunit of the bacterial ribosome.

  • Inhibition of Translocation: This binding event physically blocks the exit tunnel of the ribosome, which interferes with the translocation step of polypeptide chain elongation.

  • Dissociation of Peptidyl-tRNA: The primary mechanism is the stimulation of the dissociation of peptidyl-tRNA (the tRNA molecule carrying the growing amino acid chain) from the ribosome during translocation.

  • Cessation of Protein Synthesis: The disruption of this process halts the production of essential proteins, ultimately leading to the cessation of bacterial growth and replication.

cluster_ribosome Bacterial 50S Ribosome P_Site P Site E_Site E Site (Exit) P_Site->E_Site Translocation A_Site A Site Inhibition Inhibition of Translocation E_Site->Inhibition Spiramycin_III This compound Spiramycin_III->E_Site Binds near exit tunnel Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Protein_Synthesis Protein Elongation Protein_Synthesis->Peptidyl_tRNA Bacterial_Growth_Halted Bacteriostasis Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Dissociation->Bacterial_Growth_Halted

Mechanism of action for this compound.

Antibacterial Spectrum and Potency

Direct and extensive Minimum Inhibitory Concentration (MIC) data for isolated this compound is limited in publicly available literature. The majority of susceptibility testing has been performed using the spiramycin mixture. The tables below summarize the known activity of the spiramycin mixture and the relative potency of this compound.

In Vitro Activity of Spiramycin (Mixture)

The spiramycin complex exhibits a broad spectrum of activity, primarily against Gram-positive organisms.

Bacterial SpeciesTypeMIC Range (µg/mL)
Staphylococcus spp.Gram-positive0.031 - 0.063
Staphylococcus aureusGram-positive0.4
Streptococcus pyogenesGram-positiveSensitive
Listeria monocytogenesGram-positive6.4
Mycoplasma synoviaeAtypical0.0625
Escherichia coliGram-negative0.8
Pseudomonas aeruginosaGram-negative12.8
Prevotella spp.Gram-negative (Anaerobe)Sensitive
Porphyromonas spp.Gram-negative (Anaerobe)Sensitive
Bacteroides spp.Gram-negative (Anaerobe)Sensitive

Note: "Sensitive" indicates that sources report activity, but specific MIC values were not provided in the search results.

Relative Potency of this compound

An interlaboratory study was conducted to determine the potency of each spiramycin component relative to Spiramycin I. The findings indicate that this compound is less active than the primary component, Spiramycin I. This is a critical consideration for drug development and mechanistic studies.

Assay MethodTest OrganismsPotency of Spiramycin II (Relative to Spiramycin I)Potency of this compound (Relative to Spiramycin I)
DiffusionB. subtilis or S. aureus57%72%
TurbidimetryB. subtilis or S. aureus45%52%

This data demonstrates that the biological activity of the commercial spiramycin mixture is predominantly driven by Spiramycin I. The contribution of this compound to the overall antibacterial effect is proportionally lower.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Broth Microdilution Method Protocol
  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • Select several well-isolated colonies of the test bacterium from an agar plate incubated overnight.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.

    • Add the final bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the microtiter plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions in Broth Stock->Serial_Dilution Plate_Setup Dispense Dilutions and Inoculum into 96-Well Plate Serial_Dilution->Plate_Setup Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculum_Dilution Dilute Suspension to Final Inoculum Concentration Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Plate_Setup Controls Include Growth and Sterility Controls Plate_Setup->Controls Incubate Incubate at 37°C for 16-20 hours Controls->Incubate Read_Plate Visually Inspect Wells for Turbidity Incubate->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound is an active but less potent component of the spiramycin antibiotic complex. Its mechanism of action aligns with other macrolides, involving the inhibition of bacterial protein synthesis at the 50S ribosomal subunit. While the spiramycin mixture is effective against a range of Gram-positive bacteria, the contribution of this compound is secondary to that of Spiramycin I, with a relative potency of approximately 52-72%. For researchers investigating the individual components of spiramycin, it is essential to consider this reduced activity when designing experiments and interpreting results.

In Vitro Antiparasitic Activity of Spiramycin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic derived from Streptomyces ambofaciens, consisting of a mixture of three related compounds: Spiramycin I, II, and III. It is primarily recognized for its antibacterial properties and has been notably used in the treatment of toxoplasmosis, particularly in pregnant women, to reduce the risk of congenital transmission. While most available research pertains to the spiramycin mixture, this guide focuses on the known in vitro antiparasitic activity, with the understanding that the individual components, including Spiramycin III, contribute to this effect. The primary mechanism of action for spiramycin is the inhibition of protein synthesis by binding to the 50S subunit of the ribosome. In parasites like Toxoplasma gondii, this action is believed to target the prokaryotic-type ribosomes within the apicoplast, a non-photosynthetic plastid essential for parasite survival.

Quantitative In Vitro Efficacy Data

The majority of in vitro research on spiramycin's antiparasitic effects has been concentrated on Toxoplasma gondii. The following tables summarize the available quantitative data. It is important to note that these studies typically utilize the spiramycin mixture rather than isolated this compound.

Parasite Species Strain Host Cell Line Assay Type Metric Value 95% Confidence Limits Reference
Toxoplasma gondiiRHMurine Peritoneal Macrophages[³H]uracil IncorporationIC₅₀246 µM187 to 325 µM
Toxoplasma gondii--Metabolic ActivityIC₅₀218 mg/L-

Table 1: Summary of In Vitro Antiparasitic Activity of Spiramycin

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

Spiramycin exerts its antiparasitic effect by disrupting protein synthesis, a fundamental process for parasite viability and replication.

Core Mechanism: Inhibition of Protein Synthesis
  • Targeting the Ribosome: Spiramycin, like other macrolides, binds to the 50S subunit of the parasite's ribosome. In apicomplexan parasites such as Toxoplasma gondii and Plasmodium spp., this target is located in the apicoplast, an organelle of prokaryotic origin.

  • Blocking Translocation: The binding of spiramycin to the ribosome obstructs the translocation step of protein synthesis. This action prevents the nascent polypeptide chain from moving from the A-site to the P-site of the ribosome, effectively halting protein elongation.

  • Bacteriostatic/Parasitostatic Effect: The inhibition of essential protein production leads to a predominantly static effect, meaning it inhibits the growth and replication of the parasite rather than directly killing it. However, at higher concentrations, a cidal effect may be observed.

Below is a diagram illustrating the mechanism of action of Spiramycin at the ribosomal level.

P_site P-Site (Peptidyl) A_site A-Site (Aminoacyl) P_site->A_site Translocation (Peptide bond formation) Block X Spiramycin Spiramycin Spiramycin->P_site Binds to 50S subunit tRNA_Peptide Peptidyl-tRNA New_tRNA Aminoacyl-tRNA New_tRNA->A_site

Caption: Spiramycin binding to the 50S ribosomal subunit blocks translocation.

Experimental Protocols

This section details a representative methodology for assessing the in vitro anti-Toxoplasma gondii activity of spiramycin, based on published studies.

Preparation of Materials
  • Parasite Strain: Toxoplasma gondii tachyzoites (e.g., virulent RH strain).

  • Host Cells: A suitable host cell line, such as murine peritoneal macrophages or HeLa cells.

  • Culture Medium: RPMI-1640 supplemented with fetal calf serum (FCS) and antibiotics (e.g., gentamicin).

  • Test Compound: Spiramycin stock solution prepared in a suitable solvent (e.g., 95% ethanol) and serially diluted to desired concentrations in the culture medium.

  • Assay Reagent: [³H]uracil for metabolic activity assessment.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro anti-T. gondii assay.

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis p1 Culture Host Cells (e.g., Macrophages in 96-well plate) e1 Infect Host Cell Monolayer with Tachyzoites p1->e1 p2 Harvest T. gondii Tachyzoites p2->e1 e2 Add Serial Dilutions of Spiramycin e1->e2 e3 Incubate for a Defined Period (e.g., 24-72h) e2->e3 a1 Add Metabolic Label (e.g., [3H]uracil) e3->a1 a2 Incubate and Harvest Cells a1->a2 a3 Measure Radioactivity (Scintillation Counting) a2->a3 a4 Calculate % Inhibition and Determine IC50 a3->a4

Caption: Workflow for in vitro anti-Toxoplasma gondii drug screening.

Detailed Steps for [³H]uracil Incorporation Assay
  • Host Cell Seeding: Seed host cells (e.g., unactivated murine peritoneal macrophages) into 96-well microplates and culture until a confluent monolayer is formed.

  • Parasite Infection: Harvest tachyzoites from a source (e.g., peritoneal fluid of infected mice) and use them to infect the host cell monolayers.

  • Drug Application: After a brief period to allow for parasite invasion, remove the medium and add fresh medium containing serial dilutions of spiramycin. Include appropriate controls (untreated infected cells and uninfected cells).

  • Incubation: Incubate the plates for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • Metabolic Labeling: Add [³H]uracil to each well. T. gondii will incorporate the uracil, while the host macrophages will not.

  • Harvesting and Measurement: After a further incubation period, harvest the cellular contents and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Limitations and Future Directions

The current body of research on the antiparasitic activity of spiramycin presents several limitations. The majority of studies have been conducted on Toxoplasma gondii, with limited quantitative data available for other parasites such as Plasmodium or Cryptosporidium. Furthermore, the distinction between the activities of Spiramycin I, II, and III is not well-defined in the literature, as the commercially available form is a mixture.

Future research should aim to:

  • Isolate and test the in vitro antiparasitic activity of this compound against a broader range of parasites.

  • Elucidate the precise binding site on the parasitic ribosome to understand potential mechanisms of resistance.

  • Investigate potential secondary mechanisms of action beyond the inhibition of protein synthesis.

  • Develop and standardize detailed protocols for in vitro testing to ensure reproducibility across different laboratories.

Foundational Research on Spiramycin Macrolide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of the foundational research on Spiramycin, a 16-membered macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on Spiramycin's core characteristics. This document details its mechanism of action, biosynthetic pathway, structure-activity relationships, and mechanisms of bacterial resistance. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows, adhering to specified design constraints for clarity and accessibility.

Introduction

Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[1][2] It is a mixture of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant component.[3] Like other macrolides, Spiramycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, as well as certain protozoa such as Toxoplasma gondii.[4][5][6] Its clinical utility, particularly in treating toxoplasmosis in pregnant women to prevent fetal transmission, underscores its medical importance.[6][7] This guide delves into the fundamental scientific principles underlying Spiramycin's antibiotic properties.

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[7] At higher concentrations, it can also exhibit bactericidal activity.[7] The primary target of Spiramycin is the 50S subunit of the bacterial ribosome.[4][5][7]

The mechanism involves several key steps:

  • Binding to the 50S Ribosomal Subunit: Spiramycin binds to the 50S ribosomal subunit with a 1:1 stoichiometry.[4][5] This binding site is located near the entrance of the polypeptide exit tunnel.

  • Inhibition of Translocation: The binding of Spiramycin to the ribosome interferes with the translocation step of protein synthesis.[4][5][7] This prevents the ribosome from moving along the mRNA to the next codon.

  • Stimulation of Peptidyl-tRNA Dissociation: A crucial aspect of Spiramycin's action is its ability to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[4][5][8] This premature release of the growing polypeptide chain effectively halts protein elongation.

  • Inhibition of Substrate Binding: Spiramycin is also a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome.[4][5]

This multi-faceted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Blocks Translocation & Promotes Peptidyl-tRNA Dissociation 30S_Subunit 30S Subunit mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_Subunit at P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Subunit at A-site Spiramycin Spiramycin Spiramycin->50S_Subunit Binds to

Caption: Mechanism of action of Spiramycin on the bacterial ribosome.

Biosynthesis of Spiramycin

Spiramycin is synthesized by Streptomyces ambofaciens through a complex pathway involving a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The genes responsible for this biosynthesis are organized in a large gene cluster spanning over 85 kb of DNA.[1][9]

The biosynthesis can be broadly divided into three stages:

  • Polyketide Backbone Synthesis: The core of the Spiramycin molecule is a 16-membered polyketide lactone called platenolide.[1][2] This is synthesized by a large, multi-domain Type I PKS encoded by five genes.

  • Deoxysugar Biosynthesis: Three different deoxyhexose sugars are synthesized: mycaminose, forosamine, and mycarose.[1] The genes for the enzymes involved in these sugar biosynthetic pathways are also located within the spiramycin gene cluster.

  • Glycosylation: The three deoxysugars are sequentially attached to the platenolide backbone by specific glycosyltransferases.[10] The order of attachment is mycaminose, followed by forosamine, and finally mycarose.[10] These glycosylation steps are crucial for the antibiotic activity of Spiramycin.

The spiramycin biosynthetic gene cluster also contains genes for regulation, self-resistance, and the supply of precursor molecules.[1]

Spiramycin_Biosynthesis cluster_sugars Deoxysugar Biosynthesis Precursors Propionyl-CoA, Methylmalonyl-CoA, Malonyl-CoA PKS Type I Polyketide Synthase (PKS) Precursors->PKS Platenolide Platenolide (16-membered lactone ring) PKS->Platenolide Glycosyltransferases Glycosyltransferases Platenolide->Glycosyltransferases Mycaminose Mycaminose Mycaminose->Glycosyltransferases 1st Forosamine Forosamine Forosamine->Glycosyltransferases 2nd Mycarose Mycarose Mycarose->Glycosyltransferases 3rd Spiramycin Spiramycin Glycosyltransferases->Spiramycin

Caption: Simplified workflow of Spiramycin biosynthesis.

Structure-Activity Relationships (SAR)

The antibacterial activity of Spiramycin is intrinsically linked to its chemical structure. The 16-membered lactone ring, along with the three deoxyhexose sugars, are all important for its function. Modifications to different parts of the molecule can significantly impact its efficacy.

Studies on synthetic derivatives of Spiramycin I and neospiramycin I (a demycarosyl derivative) have provided insights into the SAR of this class of antibiotics.[3][11] The evaluation of these derivatives has been based on parameters such as Minimum Inhibitory Concentration (MIC), affinity for ribosomes, and therapeutic effect in animal models.[3][11]

Modification SiteObservationReference
3-OH, 3''-OH, 4''-OH Acylation at these hydroxyl groups can lead to derivatives with enhanced therapeutic effects. For example, 3,3'',4''-tri-O-propionylspiramycin I showed a higher therapeutic effect than acetylspiramycin.[3][11]
Mycarose moiety Removal of mycarose to form neospiramycin derivatives generally reduces activity, but further modifications can restore some of the in vivo efficacy.[3]
4''-OH Selective acylation at the 4''-hydroxyl group has been shown to produce derivatives with enhanced antibacterial activity against several strains, including MRSA.[12]
Forosamine moiety The forosamine sugar at the 9-position distinguishes Spiramycin from many other 16-membered macrolides and is important for its chemical reactivity and antimicrobial activity.[3]

These findings suggest that the peripheral sugar moieties, particularly their acylation patterns, play a critical role in the potency and pharmacokinetic properties of Spiramycin.

Mechanisms of Bacterial Resistance

Bacterial resistance to Spiramycin, and macrolides in general, can occur through several mechanisms. The most common mechanisms are:

  • Target Site Modification: This is the most frequent cause of macrolide resistance in clinical isolates.[5] It involves the post-transcriptional methylation of an adenine residue in the 23S ribosomal RNA. This modification reduces the binding affinity of the antibiotic to the ribosome, leading to resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).[5]

  • Drug Efflux: Some bacteria possess efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target at a high enough concentration to be effective.

  • Drug Inactivation: Enzymatic inactivation of the antibiotic is another mechanism of resistance. This can involve hydrolysis of the lactone ring or other chemical modifications that render the drug inactive.

  • Ribosomal Mutations: Mutations in the ribosomal RNA or ribosomal proteins can also lead to reduced drug binding and resistance. For instance, a mutation at position 2062 of the 23S rRNA has been shown to cause high-level resistance to Spiramycin in Streptococcus constellatus.[13]

It is noteworthy that some strains resistant to 14-membered macrolides like erythromycin may remain susceptible to the 16-membered Spiramycin.[5] The producing organism, S. ambofaciens, has its own resistance mechanisms to avoid suicide, including an inducible ribosomal resistance.[14][15][16]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Spiramycin_Outside Spiramycin Bacterial_Cell Bacterial Cell Spiramycin_Outside->Bacterial_Cell Enters Cell Ribosome Ribosome (Target) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Efflux_Pump Efflux Pump Efflux_Pump->Spiramycin_Outside Expels Drug Target_Modification Target Modification (rRNA methylation) Target_Modification->Ribosome Alters Binding Site Drug_Inactivation Drug Inactivation (Enzymatic) Drug_Inactivation->Spiramycin_Outside Degrades Drug Ribosomal_Mutation Ribosomal Mutation Ribosomal_Mutation->Ribosome Alters Binding Site

Caption: Overview of bacterial resistance mechanisms to Spiramycin.

Quantitative Data

In Vitro Activity of Spiramycin

The in vitro activity of Spiramycin is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesNumber of Strains TestedMIC Range (µg/mL)Reference
Streptococcus mutans(not specified)Susceptible[17]
Bacteroides gingivalis(not specified)Susceptible[17]
Bacteroides intermedius(not specified)Susceptible[17]
Treponema denticola(not specified)Susceptible[17]
Actinobacillus actinomycetemcomitans(not specified)Resistant[17]
Lactobacillus spp.(most species)Resistant[17]
Staphylococcus aureus(not specified)0.4[18]
Escherichia coli NCTC 10416(not specified)0.8[18]
Listeria monocytogenes(not specified)6.4[18]
Pseudomonas aeruginosa ATCC 10415(not specified)12.8[18]

It is important to note that the in vitro activity of Spiramycin can be lower than that of other macrolides like erythromycin, yet it often shows equal or greater efficacy in vivo. This phenomenon, sometimes referred to as the "spiramycin paradox," is attributed to its high tissue and intracellular concentrations and the slow recovery of bacteria after exposure.[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of Spiramycin is the broth macrodilution method.

Objective: To determine the lowest concentration of Spiramycin that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Spiramycin stock solution of known concentration.

  • Appropriate liquid growth medium for the test bacterium (e.g., Brain Heart Infusion, Schaedler broth).[20]

  • Sterile test tubes.

  • Bacterial inoculum suspension, adjusted to a McFarland 0.5 standard.[20]

  • Incubator.

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the Spiramycin stock solution in the test tubes containing the growth medium. This creates a range of antibiotic concentrations. A control tube with no antibiotic is also prepared.

  • Inoculation: Inoculate each tube (including the control) with a standardized volume of the bacterial inoculum. The final inoculum concentration should be approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C) and for a sufficient duration to allow for bacterial growth in the control tube (typically 16-72 hours, depending on the bacterial growth rate).[20]

  • Reading the Results: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of Spiramycin in a tube that shows no visible bacterial growth.

This protocol is a generalized representation. Specific media and incubation conditions may vary depending on the bacterial species being tested.[20]

Conclusion

Spiramycin remains a medically relevant macrolide antibiotic due to its unique spectrum of activity and favorable pharmacokinetic properties. A thorough understanding of its mechanism of action, biosynthesis, structure-activity relationships, and the ways in which bacteria develop resistance is crucial for its effective clinical use and for the development of novel, improved derivatives. This guide has provided a consolidated overview of the foundational research in these areas, presenting key data and conceptual frameworks to aid researchers and drug development professionals in their work with this important antibiotic.

References

An In-depth Technical Guide to the Biological and Physiological Effects of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin III, a key component of the 16-membered macrolide antibiotic spiramycin, exhibits a range of significant biological and physiological effects.[1] Derived from Streptomyces ambofaciens, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a predominantly bacteriostatic effect against a broad spectrum of pathogens.[2][3] Beyond its antimicrobial properties, recent research has unveiled its capacity to modulate host cellular pathways, demonstrating notable anti-inflammatory and metabolic effects. This guide provides a comprehensive overview of this compound's mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and its interaction with key signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and drug development efforts.

Core Biological Effects: Mechanism of Action

This compound, like other macrolides, targets the bacterial ribosome to halt protein synthesis.[2] Its action is specific to the 50S ribosomal subunit, where it binds with a 1:1 stoichiometry.[3][4] The binding site is located within the nascent peptide exit tunnel (NPET).[5][6]

The primary mechanisms of inhibition are:

  • Inhibition of Translocation: Spiramycin obstructs the movement of the ribosome along the mRNA strand, a critical step for polypeptide chain elongation.[2]

  • Stimulation of Peptidyl-tRNA Dissociation: A key effect of spiramycin is actively promoting the premature release of the growing peptide chain (peptidyl-tRNA) from the ribosome during the translocation process.[3][4][7] This effectively terminates protein synthesis.

The large 16-membered lactone ring and its associated sugar moieties are crucial for its biological activity.[1][6] The sugar groups, in particular, are involved in specific interactions with the 23S rRNA and contribute to steric hindrance within the ribosomal tunnel, enhancing the inhibitory effect.[6] While primarily bacteriostatic, spiramycin can exert bactericidal action at very high concentrations against highly sensitive strains.[2][8]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Dissociation Premature Dissociation 50S_Subunit->Dissociation Translocation_Block Translocation Block 50S_Subunit->Translocation_Block 30S_Subunit 30S Subunit Spiramycin_III Spiramycin_III Spiramycin_III->50S_Subunit Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Dissociation Stimulates Protein_Synthesis Protein Synthesis Dissociation->Protein_Synthesis Inhibits Translocation_Block->Protein_Synthesis Inhibits

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Antimicrobial Spectrum and Resistance

This compound is active against a wide array of microorganisms. Its spectrum includes:

  • Gram-positive bacteria: Notably effective against cocci and rods, including Staphylococcus and Streptococcus species.[1][8]

  • Gram-negative bacteria: Primarily effective against cocci.[8]

  • Atypical bacteria: Shows activity against Legionellae, Mycoplasmas, and Chlamydiae.[8][9]

  • Parasites: It is used in the treatment of infections caused by Toxoplasma gondii and Cryptosporidium.[8][10][11]

Organisms such as Enterobacteria, Pseudomonas, and most pathogenic molds are generally resistant.[8]

Resistance Mechanisms: Bacterial resistance to spiramycin can emerge through several mechanisms:

  • Target Site Modification: The most frequent mechanism involves the post-transcriptional methylation of an adenine residue in the 23S rRNA. This modification, often conferred by erm genes, leads to cross-resistance to macrolides, lincosamides, and streptogramins B (the MLSB phenotype).[3]

  • Drug Inactivation: Enzymatic inactivation of the drug has been observed in some species like Staphylococcus spp. and Escherichia coli.[3]

  • Active Efflux: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[12]

  • Ribosomal Mutations: Mutations in the 23S rRNA gene or in ribosomal proteins can alter the drug's binding site, leading to resistance.[13]

Interestingly, some strains resistant to 14-membered macrolides (like erythromycin) due to impermeability or inactivation may remain susceptible to the 16-membered spiramycin.[3]

Quantitative Antimicrobial Activity Data

The in vitro efficacy of spiramycin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference(s)
Staphylococcus spp.N/A0.031 - 0.063[14]
Mycoplasma synoviae18530.0625[15]
Streptococcus constellatusUCN96>256 (Resistant)[13]

Note: Data is for spiramycin as a whole, which is composed primarily of spiramycin I, II, and III.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The data below pertains to spiramycin administered orally.

Pharmacokinetic Parameters
ParameterValueReference(s)
Absorption
Oral Bioavailability30 - 40%[4][16][17]
Time to Peak (Tmax)3 - 4 hours[17]
Peak Serum Conc. (Cmax)0.4 - 1.4 mg/L (after 1g dose)[16][17]
Distribution
Volume of Distribution (Vd)> 300 L[16]
Protein Binding10 - 25% (low)[4][18]
Tissue PenetrationHigh concentration in respiratory tract, saliva, bone, muscle, and phagocytic cells.[4][16][18]
Metabolism
SiteLiver (to active metabolites)[4][18]
Excretion
Primary RouteBiliary / Fecal[4][17]
Renal Excretion4 - 20% of dose[16]
Elimination
Elimination Half-life (t½)4.5 - 8 hours[4][16][18]
Pharmacodynamic Properties

Spiramycin exhibits a significant post-antibiotic effect (PAE) , meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC.[16] This effect is more prolonged than that of erythromycin against Staphylococcus aureus.[16] Furthermore, spiramycin has been shown to reduce the adherence capacity of Gram-positive cocci to human buccal cells, which may contribute to its in vivo efficacy.[16]

Host-Modulating Physiological Effects: Signaling Pathways

Beyond its direct antimicrobial action, spiramycin exerts significant modulatory effects on host cells, particularly in the context of inflammation and metabolism.

Anti-inflammatory Effects

Spiramycin has been shown to attenuate the inflammatory response in macrophages.[19] This is achieved through the inhibition of key pro-inflammatory signaling cascades. In LPS-activated RAW 264.7 macrophages, spiramycin:

  • Inhibits the production of nitric oxide (NO), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[20]

  • Suppresses the expression of inducible nitric oxide synthase (iNOS).[19]

  • Blocks the phosphorylation, and thus activation, of Mitogen-Activated Protein Kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[19][20]

  • Prevents the nuclear translocation of Nuclear Factor kappa B (NF-κB), a master regulator of inflammatory gene expression.[19]

LPS LPS MAPK MAPK (ERK, JNK) LPS->MAPK Activates NF_kB NF-κB LPS->NF_kB Activates Spiramycin_III Spiramycin_III Spiramycin_III->Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, IL-6, IL-1β) MAPK->Inflammatory_Mediators Induces NF_kB->Inflammatory_Mediators Induces Inhibition->MAPK Inhibition->NF_kB

Caption: this compound Anti-inflammatory Signaling Pathway Inhibition.

Metabolic Effects

Studies have also indicated that spiramycin can influence adipogenesis, suggesting a role in metabolic regulation.[14] In 3T3-L1 preadipocytes, spiramycin was found to:

  • Increase the activity of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

  • Reduce the expression of critical adipogenic transcription factors, including PPARγ, SREBP1c, and C/EBPα.

These findings suggest a potential anti-obesity effect, which has been observed in high-fat diet-induced obese mice.[14]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Start Start Prep_Spiramycin Prepare serial 2-fold dilutions of this compound Start->Prep_Spiramycin Inoculate_Plate Inoculate wells of a 96-well plate with diluted antibiotic Prep_Spiramycin->Inoculate_Plate Add_Inoculum Add bacterial inoculum to each well Inoculate_Plate->Add_Inoculum Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Add_Inoculum Incubate Incubate plate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Results Observe for turbidity. MIC = lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Methodology:

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilution: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar plate. Select several colonies to prepare a suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity and viability of eukaryotic cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., NIH/3T3 fibroblasts or RAW 264.7 macrophages) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.[21]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 3.13 to 100 µM). Include untreated control wells.[21]

  • Incubation: Incubate the cells with the compound for specific time periods (e.g., 24, 48, and 72 hours).[21]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 3: Western Blot for Signaling Pathway Analysis

This technique is used to detect the presence and phosphorylation status of specific proteins (e.g., ERK, JNK, NF-κB) in cell lysates.

Methodology:

  • Cell Treatment and Lysis: Culture cells (e.g., RAW 264.7 macrophages) and treat them with a stimulant (e.g., LPS) in the presence or absence of this compound for a defined period.

  • Protein Extraction: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.[19][20]

Conclusion

This compound is a multifaceted macrolide antibiotic whose biological activity extends beyond simple protein synthesis inhibition. Its broad antimicrobial spectrum, favorable tissue distribution, and significant post-antibiotic effect underscore its clinical utility. Furthermore, its demonstrated ability to modulate key host inflammatory and metabolic signaling pathways, such as NF-κB and MAPK, opens new avenues for its potential application as an anti-inflammatory or metabolic-regulating agent. The detailed data and protocols provided in this guide serve as a foundational resource for professionals engaged in the research and development of novel therapeutic strategies based on this versatile compound.

References

Methodological & Application

Application Notes and Protocols for Spiramycin III in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramycin III, a member of the macrolide antibiotic family, is a potent inhibitor of bacterial protein synthesis.[1] This document provides detailed application notes and protocols for its use in various microbiology research settings, including antibacterial susceptibility testing and anti-biofilm assays. While spiramycin is a mixture of spiramycin I, II, and III, this document will focus on the applications of the active components, referred to generally as spiramycin.[2][3]

Mechanism of Action

Spiramycin exerts its bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome.[4] This action interferes with protein synthesis by inhibiting the translocation step, which ultimately halts bacterial growth and proliferation.[4] Specifically, spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation.[5][6][7] While effective against a broad spectrum of Gram-positive bacteria and some Gram-negative cocci, many Gram-negative bacteria exhibit intrinsic resistance due to the inability of macrolides to penetrate their outer membrane.[2][6]

Applications in Microbiology Research

Spiramycin is a versatile tool in microbiology research with applications including:

  • Antibacterial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of spiramycin against various bacterial strains is crucial for understanding its efficacy.

  • Anti-Biofilm Studies: Investigating the ability of spiramycin to inhibit biofilm formation or eradicate existing biofilms is a significant area of research, particularly for persistent infections.[5][7][8]

  • Mechanism of Action Studies: Elucidating the specific interactions of spiramycin with the bacterial ribosome and its impact on protein synthesis.

  • Anti-parasitic Research: Spiramycin has also shown activity against certain parasites like Toxoplasma gondii and Cryptosporidium parvum.[2][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of spiramycin.

Table 1: Minimum Inhibitory Concentration (MIC) of Spiramycin against various microorganisms

MicroorganismMIC (µg/mL)Reference
Mycoplasma synoviae0.0625[3]
Streptococcus mutansSusceptible[11][12]
Bacteroides gingivalisSusceptible[11]
Bacteroides intermediusSusceptible[11]
Treponema denticolaSusceptible[11]
Actinobacillus actinomycetemcomitansResistant[11][12]
Lactobacillus spp.Resistant[11][12]
Pseudomonas aeruginosaHighly Resistant[8][13]

Table 2: Effect of Spiramycin on Pseudomonas aeruginosa Virulence Factors (at sub-MIC concentrations)

Virulence FactorConcentration of SpiramycinObservationReference
Pyocyanin Production60 µg/mLMarked reduction[6][7]
Pyoverdine Production60 µg/mLMarked reduction[6][7]
Biofilm Formation60 µg/mLInhibition[5][6][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[1][14][15][16][17]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Spiramycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in CAMHB to the desired starting concentration.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the spiramycin working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining

This protocol describes a method to quantify the effect of this compound on bacterial biofilm formation.[9][18][19][20][21]

Materials:

  • This compound

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture and Spiramycin Dilutions:

    • Grow the bacterial strain overnight in TSB.

    • Dilute the overnight culture to the desired starting concentration (e.g., 1:100) in fresh TSB.

    • Prepare serial dilutions of this compound in TSB in a 96-well plate as described in the MIC protocol.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to each well of the microtiter plate containing the spiramycin dilutions.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[20]

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570-595 nm using a microplate reader.[20] The absorbance is proportional to the amount of biofilm.

Visualizations

Spiramycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_tRNA Peptidyl-tRNA 50S_subunit->Peptidyl_tRNA Stimulates dissociation of Peptidyl-tRNA Exit_Tunnel Peptide Exit Tunnel 50S_subunit->Exit_Tunnel mRNA mRNA 30S_subunit->mRNA Peptidyl_tRNA->50S_subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_tRNA->Protein_Synthesis_Inhibition Leads to Spiramycin This compound Spiramycin->50S_subunit Binds to 50S subunit

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Spiramycin Prepare this compound Serial Dilutions Prep_Spiramycin->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination.

Anti_Biofilm_Assay_Workflow cluster_setup Assay Setup cluster_quantification Biofilm Quantification Prep_Culture Prepare Bacterial Culture and This compound Dilutions Incubate_Biofilm Incubate for Biofilm Formation (24-48 hours) Prep_Culture->Incubate_Biofilm Wash_Planktonic Wash to Remove Planktonic Cells Incubate_Biofilm->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_CV Wash Unbound Crystal Violet Stain_CV->Wash_CV Solubilize Solubilize Bound Dye Wash_CV->Solubilize Read_Absorbance Read Absorbance (570-595 nm) Solubilize->Read_Absorbance

Caption: Workflow for Anti-Biofilm Assay.

References

Application Notes and Protocols for Spiramycin in Fibroblast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic that consists of three main components: Spiramycin I, II, and III. While research has been conducted on the effects of the spiramycin mixture on various cell types, there is currently a notable lack of specific data on the individual effects of Spiramycin III on fibroblast cell lines. The information presented in these application notes is based on published studies of spiramycin as a composite mixture, primarily investigating its impact on the NIH/3T3 fibroblast cell line. It is important to note that these findings may not be directly attributable to this compound alone.

Recent studies suggest that spiramycin exhibits a dual effect on fibroblast viability, which is dependent on both the concentration and the duration of exposure. Short-term treatment (24-48 hours) has been observed to enhance fibroblast viability, whereas long-term exposure (72 hours) at higher concentrations can lead to a reduction in cell viability[1][2][3]. Furthermore, spiramycin has demonstrated anti-inflammatory properties in other cell types, such as macrophages, by modulating key signaling pathways like NF-κB and MAPK[4][5]. The potential for similar effects in fibroblasts warrants further investigation.

These application notes aim to provide a framework for designing experiments to investigate the effects of spiramycin, and potentially purified this compound, on fibroblast cell lines. The protocols provided are based on established methodologies for cell culture, cytotoxicity assays, and the analysis of cellular signaling pathways.

Data Presentation

Due to the absence of specific data for this compound, the following tables summarize the reported effects of the spiramycin mixture on NIH/3T3 fibroblast viability.

Table 1: Effect of Spiramycin on NIH/3T3 Fibroblast Viability Over Time

Treatment DurationConcentration (µM)Observed Effect on Cell Viability
24 hours3.13 - 100Increased viability with increasing concentration[1][3]
48 hours3.13 - 100Increased viability, with the most significant increase at 100 µM[1][3]
72 hours50Significantly reduced viability[1][2][3]
72 hours100Significantly reduced viability[1][2][3]

Table 2: Morphological and Cytotoxic Effects of Spiramycin on NIH/3T3 Fibroblasts

ParameterObservation
Cytotoxicity (Short-term)Non-toxic at concentrations up to 100 µM[1][3]
Cell MorphologyFusiform and compact, similar to control cells[1][2][3]
Cytoskeleton and NucleusNo observable damage or alterations[1][2][3]

Experimental Protocols

Cell Culture and Maintenance of Fibroblast Cell Lines

This protocol outlines the basic procedures for culturing and maintaining fibroblast cell lines, such as NIH/3T3, for use in experiments with this compound.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw a vial of frozen fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete culture medium.

    • Transfer the cell suspension to a T-75 cell culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Monitor cell growth daily and change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete culture medium and seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Assessment of Cell Viability using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of fibroblast cells.

Materials:

  • Fibroblast cells

  • Complete culture medium

  • This compound (of known purity)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed fibroblast cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM) to determine the effective range.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

Investigation of Anti-Inflammatory Effects and Signaling Pathways

This protocol provides a general workflow to investigate the potential anti-inflammatory effects of this compound on fibroblasts and to identify the involved signaling pathways.

Materials:

  • Fibroblast cells

  • Complete culture medium

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)

  • Antibodies for Western blotting (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • ELISA kits for cytokine quantification (e.g., IL-6, IL-8)

Procedure:

  • Induction of Inflammatory Response:

    • Culture fibroblast cells to 70-80% confluency in 6-well plates.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a designated period (e.g., 24 hours for cytokine measurement, or shorter time points like 15, 30, 60 minutes for signaling pathway analysis).

  • Analysis of Inflammatory Mediators:

    • qPCR: Extract total RNA from the cells, synthesize cDNA, and perform qPCR to analyze the gene expression of pro-inflammatory cytokines (e.g., IL6, IL8).

    • ELISA: Collect the cell culture supernatants and use ELISA kits to quantify the secreted levels of pro-inflammatory cytokines.

  • Western Blot Analysis of Signaling Pathways:

    • Lyse the cells at various time points after stimulation to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (NF-κB, ERK, p38, JNK).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the effect of this compound on the activation of these signaling pathways.

Visualizations

Experimental Workflow for Assessing this compound Effects

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start culture Culture Fibroblast Cell Line (e.g., NIH/3T3) start->culture seed Seed Cells into Appropriate Plates culture->seed treat Treat with this compound (and inflammatory stimulus if applicable) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (Signaling Pathways) treat->western qpcr qPCR (Gene Expression) treat->qpcr elisa ELISA (Cytokine Secretion) treat->elisa analyze Analyze and Interpret Data viability->analyze western->analyze qpcr->analyze elisa->analyze end End analyze->end

Caption: Experimental workflow for investigating this compound effects on fibroblasts.

Postulated Anti-Inflammatory Signaling Pathway of Spiramycin

Based on studies in macrophages, it is hypothesized that spiramycin may inhibit inflammatory responses in fibroblasts by targeting the NF-κB and MAPK signaling pathways.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response stimulus e.g., LPS, TNF-α mapk MAPK Pathway (ERK, p38, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb transcription Transcription of Pro-inflammatory Genes mapk->transcription nfkb->transcription cytokines Secretion of Pro-inflammatory Cytokines (e.g., IL-6, IL-8) transcription->cytokines spiramycin Spiramycin spiramycin->mapk Inhibition spiramycin->nfkb Inhibition

Caption: Hypothesized inhibitory action of spiramycin on inflammatory signaling.

References

Application Note: Protocol for Determining Spiramycin III Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro assessment of compound cytotoxicity.

Abstract: This application note provides a detailed protocol for assessing the cytotoxicity of Spiramycin III, a macrolide antibiotic, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a reliable and widely used colorimetric method to evaluate cell viability and metabolic activity.[1] The protocol covers essential steps from cell culture preparation and drug treatment to data acquisition and analysis, tailored for the evaluation of this compound.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The fundamental principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[2] The resulting formazan crystals are solubilized using a suitable solvent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[3] The intensity of this purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[2]

Experimental Protocols

This section outlines the detailed methodology for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • Cell Lines: NIH/3T3 murine fibroblast cells (or other relevant cell line).[3][4]

  • This compound: Stock solution of known concentration.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][5]

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[2]

  • Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO).[3][6]

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)[3][4]

    • Laminar flow hood

    • Inverted microscope

    • Multichannel pipette

    • Microplate reader (spectrophotometer) with a 570 nm filter[7]

Step-by-Step Procedure

Step 1: Cell Seeding

  • Culture the selected cell line (e.g., NIH/3T3) in a T-75 flask until approximately 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (see Table 1). For NIH/3T3 cells, a density of 5 x 10⁴ cells/mL is recommended.[3]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in the target number of cells per well.

  • Include control wells: wells with cells and medium only (untreated control) and wells with medium only (blank/background control).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and recover.[8]

Step 2: this compound Treatment

  • Prepare a series of this compound dilutions in complete culture medium from a high-concentration stock. A suggested concentration range is 3.13 µM to 100 µM (see Table 2).[3][4][5]

  • After the 24-hour incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of the corresponding this compound dilution or control medium to each well according to the plate layout (see Table 3).

  • Incubate the plate for the desired exposure times, such as 24, 48, or 72 hours.[3][4][5]

Step 3: MTT Assay

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well, including controls.[3]

  • Return the plate to the incubator and incubate for 2 to 4 hours at 37°C.[8] During this time, purple formazan crystals should become visible within the cells when viewed under an inverted microscope.[7]

  • After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration.[2]

  • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[3][8]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]

Step 4: Data Acquisition

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[7]

  • Record the absorbance values within one hour of adding the solubilization solution.[2]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC₅₀: Plot the percentage viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation

Quantitative experimental parameters should be clearly defined and recorded. The tables below provide recommended values for setting up the assay.

Table 1: Recommended Cell Seeding Densities

Cell Line Seeding Density (cells/well) Culture Volume/Well
NIH/3T3 Fibroblasts 5,000[3][4][5] 100 µL
Vero Cells 10,000 - 100,000 100 µL

| General Adherent Cells | 1,000 - 100,000 | 100 µL |

Table 2: Example this compound Concentration Gradient

Stock Solution Dilution Factor Final Concentration (µM)
10 mM 1:100 100
10 mM 1:200 50
10 mM 1:400 25
10 mM 1:800 12.5
10 mM 1:1600 6.25

| 10 mM | 1:3200 | 3.13 |

Table 3: Example 96-Well Plate Layout

1 2 3 4 5 6 7 8 9 10 11 12
A Blank S1 S1 S1 S3 S3 S3 S5 S5 S5 Ctrl Ctrl
B Blank S1 S1 S1 S3 S3 S3 S5 S5 S5 Ctrl Ctrl
C Blank S1 S1 S1 S3 S3 S3 S5 S5 S5 Ctrl Ctrl
D Blank S2 S2 S2 S4 S4 S4 S6 S6 S6 Ctrl Ctrl
E Blank S2 S2 S2 S4 S4 S4 S6 S6 S6 Ctrl Ctrl
F Blank S2 S2 S2 S4 S4 S4 S6 S6 S6 Ctrl Ctrl
G Blank S2 S2 S2 S4 S4 S4 S6 S6 S6 Ctrl Ctrl
H Blank S1 S1 S1 S3 S3 S3 S5 S5 S5 Ctrl Ctrl

(Blank = Medium Only; Ctrl = Untreated Cells; S1-S6 = this compound Concentrations)

Visualizations

Diagrams illustrating the experimental workflow and the putative mechanism of action provide a clear visual reference for the procedures and underlying principles.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) Allow Cell Adherence seed->incubate1 treat Add this compound Dilutions & Controls incubate1->treat incubate2 Incubate (24-72h) Drug Exposure Period treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize Remove Medium & Add DMSO to Solubilize incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

Spiramycin_Cytotoxicity_Pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion spiramycin This compound mitoribosome Mitochondrial Ribosome (mitoribosome) spiramycin->mitoribosome Binds to 50S-like subunit proteins Mitochondrial Protein Synthesis mitoribosome->proteins Inhibits enzymes Dehydrogenase Enzymes proteins->enzymes Reduced Production viability Reduced Cell Viability proteins->viability mtt MTT (Yellow) enzymes->mtt Reduces formazan Formazan (Purple) mtt->formazan

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a composite of three main components: Spiramycin I, II, and III, with Spiramycin I being the most abundant.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of Spiramycin III in pharmaceutical formulations using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is designed to be selective, linear, accurate, and precise, making it suitable for quality control and research purposes.

Principle

The method employs a reversed-phase HPLC system to separate this compound from its related compounds (Spiramycin I and II) and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by measuring the peak area of this compound at a specific UV wavelength and comparing it to a standard curve prepared from a reference standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 HPLC system or equivalent
Column C18 Water X Bridge® column (250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile : 0.01 M Potassium Phosphate Buffer (pH 6.5) (33:67, v/v)[1][6]
Flow Rate 1.0 mL/min[1][6]
Column Temperature 30°C
Injection Volume 20 µL[7]
UV Detection 232 nm[1][8]
Run Time Approximately 20 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.01 M potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 6.5 with phosphoric acid. Filter the buffer and the acetonitrile through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Spiramycin reference standard (containing a known percentage of Spiramycin I, II, and III) and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.[5]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Spiramycin.

    • Transfer the powder to a suitable volumetric flask and add the mobile phase to about 70% of the volume.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the final volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

3. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0%

4. Method Validation Data

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[5][7]

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (Recovery) 97.13 – 100.28%[6]
Precision (Intra-day & Inter-day RSD) < 2%
Limit of Detection (LOD) 0.02 - 0.11 µg/mL[7]
Limit of Quantification (LOQ) 0.06 - 0.33 µg/mL[7]

5. Data Analysis

The concentration of this compound in the sample solution is determined by comparing its peak area with the calibration curve generated from the working standard solutions. The amount of this compound in the original sample is then calculated based on the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the this compound analysis using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection & Chromatographic Run A->D B Mobile Phase Preparation B->D C System Suitability Test C->D Proceed if passes E Peak Integration & Identification D->E F Quantification using Calibration Curve E->F G Final Result Calculation F->G

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note details a validated HPLC method for the quantitative determination of this compound. The protocol is straightforward, reliable, and provides accurate and precise results, making it an essential tool for quality control and research in the pharmaceutical industry. The provided method can be adapted for the analysis of this compound in various sample matrices with appropriate sample preparation procedures.

References

Application Note: Quantitative Analysis of Spiramycin III using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Spiramycin III using Liquid Chromatography-Mass Spectrometry (LC-MS). Spiramycin is a macrolide antibiotic complex consisting of three main components: Spiramycin I, II, and III. This compound is the 3-propanoyl ester of Spiramycin I. This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of this compound, suitable for research, quality control, and pharmacokinetic studies.

Introduction

Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. It is primarily a mixture of three forms: Spiramycin I, II (3-acetyl), and III (3-propanoyl). These components differ in their ester substituent at the C3-hydroxyl group of the lactone ring. Accurate quantification of each component, particularly this compound, is crucial for understanding the overall efficacy and pharmacokinetic profile of the drug. LC-MS offers the high selectivity and sensitivity required for the individual analysis of these closely related compounds.

Experimental Protocols

Sample Preparation

A simple and rapid sample preparation procedure is crucial for accurate analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of Spiramycin reference standard (containing Spiramycin I, II, and III) in aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. Protic solvents like water, methanol, or ethanol can cause adduct formation with the aldehyde group of spiramycin.

    • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve a concentration range of 1-100 µg/mL.

  • Sample Extraction from Biological Matrices (e.g., Plasma, Milk):

    • To 1 mL of the sample, add an internal standard (e.g., Ornidazole or Spiramycin-d3).

    • Perform a liquid-liquid extraction with a suitable organic solvent.

    • Alternatively, for milk samples, proteins can be precipitated with acetonitrile.

    • The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase.

Liquid Chromatography
  • Chromatographic System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is recommended for the separation of spiramycin components.

    • Example: XTerra C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient or isocratic elution can be employed using a mixture of acetonitrile, methanol, and an aqueous buffer.

    • Example Mobile Phase A: 0.1% Formic acid in water

    • Example Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mass Spectrometry
  • Mass Spectrometer: A tandem quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Ion Transitions: The specific precursor-to-product ion transitions should be optimized for this compound.

Data Presentation

Table 1: Molecular Information of Spiramycin Components

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
Spiramycin IC43H74N2O14843.05843.5
Spiramycin IIC45H76N2O15885.10885.5
This compoundC46H78N2O15899.12899.5

Table 2: Example LC-MS/MS Parameters for Spiramycin Analysis

ParameterValue
LC Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.8 mL/min
Ionization Mode ESI Positive
Scan Mode MRM
Precursor Ion (Spiramycin I) 843.5 m/z
Product Ion 1 (Spiramycin I) 699.4 m/z (Loss of Mycarose)
Product Ion 2 (Spiramycin I) 540.3 m/z (Loss of Mycarose and Forosamine)
Precursor Ion (this compound) 899.5 m/z
Predicted Product Ion 1 (this compound) 755.4 m/z (Loss of Mycarose)
Predicted Product Ion 2 (this compound) 596.3 m/z (Loss of Mycarose and Forosamine)

Note: The product ions for this compound are predicted based on the fragmentation pattern of Spiramycin I. These should be confirmed experimentally.

Visualizations

Application Notes and Protocols for Spiramycin III in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiramycin is a 16-membered ring macrolide antibiotic derived from Streptomyces ambofaciens.[1] It is a composite drug, naturally occurring as a mixture of three main components: Spiramycin I (approximately 63%), Spiramycin II (approximately 24%), and Spiramycin III (approximately 13%).[1] In veterinary medicine, Spiramycin is utilized for the treatment and control of a range of bacterial and mycoplasmal infections in species such as cattle, chickens, and pigs.[2][3] Its applications include therapy for respiratory diseases, mastitis, arthritis, foot-rot, and infectious gastroenteritis.[4] This document provides detailed application notes and protocols for researchers and drug development professionals focusing on Spiramycin, with specific attention to its components where data is available.

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms.[1][5] It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein elongation.[5][6] This action prevents the bacteria from growing and replicating, allowing the host's immune system to overcome the infection.[5] Spiramycin is effective against Gram-positive bacteria, Chlamydiae, Mycoplasma, Toxoplasma gondii, and Cryptosporidium species.[1][7]

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit synthesis Protein Synthesis (Elongation & Translocation) inhibition Inhibition ribosome->inhibition growth Bacterial Growth & Replication synthesis->growth spiramycin Spiramycin spiramycin->ribosome Binds to inhibition->synthesis Blocks Translocation start Start: Healthy Chickens (n=12) grouping Divide into 2 Groups (n=6 each) start->grouping dose_iv Group 1: IV Administration (17 mg/kg) grouping->dose_iv dose_oral Group 2: Oral Administration (17 mg/kg) grouping->dose_oral sampling Serial Blood Sampling (0-48 hours) dose_iv->sampling dose_oral->sampling processing Plasma Separation & Storage (-20°C) sampling->processing analysis HPLC Analysis for Spiramycin Conc. processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, F%) analysis->pk_calc end End: Pharmacokinetic Profile pk_calc->end pk_study Pharmacokinetic Study (PK) pk_data Generates PK Data: - AUC (Area Under Curve) - Bioavailability (F) pk_study->pk_data pd_study In Vitro Susceptibility Testing (PD) pd_data Determines PD Parameter: - MIC (Min. Inhibitory Conc.) pd_study->pd_data integration PK/PD Integration pk_data->integration pd_data->integration target Select PK/PD Target Index (e.g., AUC/MIC > 185h) integration->target dose_calc Calculate Optimal Dose Dose = (Target * MIC * CL) / F target->dose_calc

References

Troubleshooting & Optimization

factors affecting Spiramycin III efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spiramycin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein synthesis and stimulates the dissociation of peptidyl-tRNA from the ribosome.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, it is common to first dissolve this compound in DMSO and then dilute it with the aqueous buffer or culture medium of choice.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is not recommended to store aqueous solutions for more than one day. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Is this compound stable in cell culture media?

This compound is generally stable under normal cell culture conditions. However, its stability can be affected by pH. It is most stable in a pH range of 4.0 to 10.0.[2] Significant degradation can occur at a pH below 4.0 or above 10.0.[2] It is important to consider the pH of your specific cell culture medium and experimental buffers.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (e.g., MIC assays)

Problem: Unexpected or inconsistent Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Incorrect inoculum preparation.

    • Solution: Ensure the bacterial inoculum is standardized to the correct density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[3] Use a spectrophotometer to verify the turbidity. The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.

  • Possible Cause 2: Improper preparation of this compound dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes to minimize errors.

  • Possible Cause 3: Variation in incubation conditions.

    • Solution: Incubate microdilution trays at a constant temperature of 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[3] Avoid stacking more than four trays to ensure uniform temperature distribution.[3]

  • Possible Cause 4: Issues with the growth medium.

    • Solution: Use the appropriate broth medium as recommended by standard protocols, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. The pH of the medium should be between 7.2 and 7.4.

Problem: No bacterial growth in the positive control well.

  • Possible Cause 1: Inactive bacterial culture.

    • Solution: Use a fresh bacterial culture grown to the appropriate phase (logarithmic phase) for the inoculum preparation.

  • Possible Cause 2: Contamination of the growth medium.

    • Solution: Use sterile techniques throughout the procedure. Ensure the growth medium is not contaminated prior to use. Include a sterility control well (uninoculated medium) in your assay.[3]

Cell Culture Experiments

Problem: Reduced cell viability or unexpected cytotoxicity.

  • Possible Cause 1: High concentration of this compound.

    • Solution: this compound can exhibit cytotoxicity at higher concentrations and with longer exposure times. In NIH/3T3 fibroblast cells, a significant reduction in cell viability was observed at concentrations of 50 µM and 100 µM after 72 hours of treatment.[3][4][5][6][7] It is recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • Possible Cause 2: Solvent toxicity.

    • Solution: If using DMSO to prepare the stock solution, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent on your cells.

Problem: Altered cell morphology not related to cytotoxicity.

  • Possible Cause 1: Sub-lethal cellular stress.

    • Solution: Even at non-toxic concentrations, this compound might induce cellular stress responses that could lead to morphological changes. Document any changes in cell shape, size, or adherence. It is important to compare the treated cells to both untreated and vehicle-treated controls.

  • Possible Cause 2: Interference with signaling pathways.

    • Solution: Spiramycin has been shown to affect signaling pathways such as NF-κB and MAPK.[5] These pathways are involved in cell growth, differentiation, and morphology. Consider investigating the effect of this compound on these pathways in your cell line if you observe persistent morphological changes.

Problem: Interference with fluorescence-based assays.

  • Possible Cause 1: Autofluorescence of this compound.

    • Solution: Some compounds can be inherently fluorescent and may interfere with assays that use fluorescence as a readout.[8] To check for this, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in the absence of any cells or other reagents. If there is significant autofluorescence, you may need to use a different assay or subtract the background fluorescence from your measurements.

  • Possible Cause 2: Quenching of the fluorescent signal.

    • Solution: this compound might quench the fluorescent signal of your reporter molecule.[8] This can be tested by adding this compound to a known concentration of the fluorescent dye used in your assay and measuring the fluorescence. If quenching occurs, you may need to consider an alternative, non-fluorescent assay.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO ~30 mg/mLN/A
Solubility in Ethanol ~25 mg/mLN/A
Aqueous Solubility Sparingly solubleN/A
Recommended Storage (Powder) -20°CN/A
Stock Solution Storage (-20°C) Up to 1 monthN/A
Stock Solution Storage (-80°C) Up to 6 monthsN/A
Optimal pH Stability 4.0 - 10.0[2]
Cytotoxicity in NIH/3T3 (72h) Significant at 50 µM and 100 µM[3][4][5][6][7]

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Based on CLSI Guidelines)

This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory conditions.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to a concentration of 10 mg/mL.

  • Further dilute the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to create a working solution for serial dilutions.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound working solution in the broth to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Include a positive control well (broth with bacteria, no antibiotic) and a negative/sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh culture plate (18-24 hours), select 4-5 colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control well), bringing the total volume to 100 µL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[3]

5. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for bacterial growth (turbidity or a cell pellet at the bottom).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Spiramycin_Workflow Experimental Workflow for this compound MIC Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions in Broth A->B D Inoculate Microtiter Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate (35°C, 16-20h) D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing of this compound.

Spiramycin_Signaling This compound and Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Spiramycin This compound MAPK MAPK (ERK, JNK, p38) Spiramycin->MAPK inhibits Spiramycin->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB inhibits degradation IkB->NFkB sequesters Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines transcription

Caption: this compound inhibits pro-inflammatory cytokine production by targeting the MAPK and NF-κB signaling pathways.

References

Spiramycin III Antibacterial Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiramycin III antibacterial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein synthesis and stimulates the dissociation of peptidyl-tRNA from the ribosome.[1][2][3] This ultimately prevents the bacteria from producing essential proteins needed for growth and replication.[4][5] Spiramycin's action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations.[3]

Q2: What is the general antibacterial spectrum of this compound?

A2: this compound is primarily effective against Gram-positive cocci and rods.[2] It also shows activity against some Gram-negative cocci, as well as organisms like Legionella, Mycoplasma, and Chlamydia.[2] Organisms such as Enterobacteriaceae and Pseudomonas are generally resistant.[2]

Q3: Which standard methods are used for this compound susceptibility testing?

A3: Standard antimicrobial susceptibility testing (AST) methods can be adapted for this compound. These include:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).[6][7][8]

  • Agar Dilution: An alternative method for MIC determination.

  • Kirby-Bauer Disk Diffusion: A qualitative method to determine if a bacterium is susceptible, intermediate, or resistant.[9][10]

It is crucial to follow standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for reproducible results.[11][12]

Q4: Where can I find the official Quality Control (QC) ranges for this compound?

A4: As of late 2025, specific MIC and disk diffusion QC ranges for this compound are not listed in the publicly available routine documents from major standards organizations like CLSI (e.g., M100) and EUCAST. For veterinary applications, it is recommended to consult the latest CLSI VET01 documents, although Spiramycin may not be explicitly listed. Researchers should contact the manufacturer of the this compound compound or their quality control strain provider for specific QC ranges. In the absence of official ranges, laboratories may need to establish their own internal QC ranges based on repeated testing.

Troubleshooting Guides

Broth Microdilution MIC Testing
Problem Possible Cause(s) Recommended Solution(s)
No growth in positive control wells 1. Inoculum too light.2. Non-viable organism.3. Incorrect medium or incubation conditions.1. Ensure inoculum density matches a 0.5 McFarland standard.2. Use a fresh subculture of the test organism.3. Verify the correct medium was used and that incubation temperature and atmosphere (e.g., CO2 for fastidious organisms) are appropriate.
Growth in negative control (sterility) wells 1. Contamination of the medium.2. Contamination during plate preparation or inoculation.1. Use fresh, sterile medium.2. Ensure aseptic technique is followed throughout the procedure. The test must be repeated.
"Skipped wells" (no growth in a well, but growth at higher concentrations) 1. Pipetting error leading to a missed well.2. Contamination of a single well with a faster-growing organism.3. Inaccurate serial dilutions.4. The "Eagle effect" (paradoxical effect, less common).1. Be meticulous with pipetting; observe each well after inoculation.2. Repeat the test with careful aseptic technique.[13][14][15][16][17]3. Ensure accurate preparation of antibiotic stock and serial dilutions.4. Re-read the plate after a shorter incubation time if suspected. The MIC should be read as the lowest concentration with no visible growth.
QC strain MIC is out of the expected range 1. Incorrect inoculum density.2. This compound stock solution degraded or incorrectly prepared.3. Procedural error (e.g., wrong incubation time/temp).4. Contamination or mutation of the QC strain.1. Re-standardize the inoculum.2. Prepare a fresh stock solution of this compound.3. Review and adhere strictly to the standardized protocol.4. Subculture the QC strain from a fresh stock culture. If the problem persists, obtain a new, certified QC strain.
Kirby-Bauer Disk Diffusion Testing
Problem Possible Cause(s) Recommended Solution(s)
Zone of inhibition for QC strain is too large 1. Inoculum too light.2. Agar depth too shallow.3. Spiramycin disk potency too high.1. Ensure inoculum turbidity matches a 0.5 McFarland standard.2. Use a caliper to ensure agar depth is 4 mm.[9]3. Use disks from a different lot and verify the expiration date and storage conditions.
Zone of inhibition for QC strain is too small 1. Inoculum too heavy.2. Agar depth too deep.3. Spiramycin disk potency too low (e.g., expired or improperly stored disks).4. Premature incubation before disks are applied.1. Re-standardize the inoculum.2. Ensure proper agar plate preparation.3. Check the expiration date and storage conditions of the antibiotic disks. Use a new lot if necessary.4. Apply disks within 15 minutes of inoculating the plate.
No zone of inhibition for a supposedly susceptible organism 1. The organism may have acquired resistance.2. Inactive antibiotic disks.3. Incorrect test procedure.1. Confirm with a dilution method (MIC testing).2. Test the disks with a known susceptible QC strain.3. Review the entire procedure for any deviations from the standard protocol.
Fuzzy or indistinct zone edges 1. The organism produces a swarming motility.2. Mixed culture.1. Repeat the test; some organisms are not suitable for disk diffusion.2. Ensure a pure culture was used for the inoculum preparation.

Data Presentation

Table 1: Example Minimum Inhibitory Concentrations (MIC) of Spiramycin Against Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolate0.4[4]
Escherichia coliNCTC 104160.8[4]
Listeria monocytogenesClinical Isolate6.4[4]
Pseudomonas aeruginosaATCC 1041512.8[4]
Streptococcus mutans(20 strains)≤1[1]
Bacteroides gingivalis(20 strains)≤1[1]
Actinobacillus actinomycetemcomitans(20 strains)>6.7[1]

Note: This data is from specific studies and may not be representative of all strains. Local resistance patterns can vary.

Experimental Protocols

Broth Microdilution MIC Protocol (Adapted from CLSI Guidelines)
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO, followed by dilution in broth).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Prepare Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the diluted inoculum to each well containing the this compound dilutions. Also, include a positive control well (inoculum, no antibiotic) and a negative/sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Protocol (Adapted from CLSI Guidelines)
  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Apply Antibiotic Disks: Aseptically apply a this compound antibiotic disk (potency should be specified by the manufacturer, e.g., 100 µg) to the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.

Visualizations

G cluster_workflow Broth Microdilution Workflow A Prepare this compound Serial Dilutions in Plate D Inoculate Microtiter Plate A->D B Standardize Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Concentration B->C C->D E Incubate (16-20h at 35°C) D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

G cluster_pathway This compound Mechanism of Action Spiramycin This compound Ribosome Bacterial 50S Ribosomal Subunit Spiramycin->Ribosome Binds to ProteinSynth Protein Synthesis (Translocation) Spiramycin->ProteinSynth Blocks Ribosome->ProteinSynth Inhibition Inhibition of Protein Synthesis ProteinSynth->Inhibition Growth Bacterial Growth Inhibited Inhibition->Growth

Caption: this compound inhibits bacterial protein synthesis.

References

Spiramycin III Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Spiramycin III experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, preparation, and analysis of this compound.

Question: My this compound sample shows inconsistent purity results between batches. What could be the cause?

Answer: Variability in the purity of this compound can stem from several factors throughout the experimental process. Spiramycin is a mixture of three main components: Spiramycin I, II, and III. Incomplete separation of these components is a common source of inconsistent purity. Additionally, degradation of the sample can occur due to improper handling and storage.

To minimize this variability, consider the following:

  • Optimize Purification Protocol: Employ a robust purification method such as high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography. Fine-tuning the solvent system and gradient can significantly improve the separation of Spiramycin I, II, and III.[1][2]

  • Ensure Proper Storage: Spiramycin should be stored in tightly sealed containers at temperatures not exceeding 5°C and protected from light.[3] For long-term storage, -20°C is recommended.

  • Handling Precautions: Avoid all personal contact, including inhalation of dust. Wear appropriate protective clothing.[3]

Question: I am observing significant variability in the biological activity of my this compound samples in cell-based assays. What are the likely sources of this inconsistency?

Answer: Inconsistent biological activity in cell-based assays is a frequent challenge in natural product research.[4] Several factors related to sample preparation and the assay itself can contribute to this variability.

Key areas to investigate include:

  • Solvent Effects: The choice of solvent for dissolving this compound can impact its activity. Protic solvents like water, ethanol, and methanol can interact with the formyl group of spiramycin, potentially altering its biological effects.[5] It is recommended to use aprotic solvents like DMSO or acetonitrile for stock solutions.[5]

  • Solution Stability: Spiramycin solutions, particularly in aqueous media, can be unstable. It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to this compound. Standardize these parameters across all experiments.

  • Concentration Accuracy: Ensure accurate and consistent final concentrations of this compound in your assays. Serial dilutions should be performed carefully.

Question: My HPLC analysis of this compound is showing poor peak shape and shifting retention times. How can I troubleshoot this?

Answer: Poor chromatography can significantly impact the accuracy and reproducibility of your quantification. Several factors related to the HPLC system, column, and mobile phase can cause these issues.

Here are some common troubleshooting steps:

  • Column Contamination: Adsorption of sample components onto the column can lead to peak distortion.[6] Cleaning the column with a strong solvent or using a guard column can help.[6]

  • Mobile Phase Preparation: Ensure the mobile phase is properly degassed and that the pH is consistent, as this can affect the retention of macrolides. The use of a buffer is often necessary for reproducible results.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

  • Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to poor peak shape.[7] Whenever possible, dissolve the sample in the initial mobile phase.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For preparing stock solutions, aprotic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile are recommended to avoid potential interactions with the molecule.[5] For HPLC analysis, the mobile phase composition will dictate the appropriate solvent, but it is generally best to dissolve the sample in the mobile phase itself.[7]

Q2: How should I store my this compound samples and solutions?

A2: Solid this compound should be stored in a tightly sealed container at 5°C or lower, protected from light.[3] Stock solutions in aprotic solvents should be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.

Q3: What is the primary mechanism of action of this compound?

A3: As a macrolide antibiotic, Spiramycin's primary mechanism of action against bacteria is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8][9][10][11] This binding stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation.[8][9][12] In eukaryotic cells, Spiramycin has been shown to have anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[13]

Q4: Can this compound be used in eukaryotic cell culture experiments?

A4: Yes, studies have shown that Spiramycin can be used in eukaryotic cell cultures. For instance, it has been demonstrated to have anti-inflammatory effects on macrophage cell lines.[13] However, it is important to determine the optimal concentration and treatment duration for your specific cell type to avoid cytotoxicity.[14]

Data Presentation

Table 1: Solubility of Spiramycin

SolventApproximate Solubility
WaterSparingly soluble
EthanolSoluble
DMSOSoluble
MethanolSoluble

Note: Spiramycin is a mixture, and the solubility of purified this compound may vary slightly.

Table 2: HPLC Method Parameters for Spiramycin Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/phosphate buffer (pH adjusted)
Detection UV at 231-232 nm
Flow Rate Typically 1.0 mL/min

Note: These are general parameters and should be optimized for your specific instrument and separation needs.[1][15][16]

Experimental Protocols & Visualizations

Experimental Workflow for Purity Assessment of this compound

The following workflow outlines the key steps for assessing the purity of a this compound sample.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in appropriate solvent filter Filter sample through 0.45 µm filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Separate components on reverse-phase column inject->separate detect Detect components by UV at 232 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on peak area percentage integrate->calculate

Workflow for this compound Purity Assessment.
Signaling Pathway of Spiramycin's Anti-inflammatory Effect

This diagram illustrates the inhibitory effect of Spiramycin on the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-activated macrophages.[13]

signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Spiramycin Spiramycin MAPK MAPK (ERK, JNK) Spiramycin->MAPK inhibits IKK IKK Spiramycin->IKK inhibits TLR4->MAPK TLR4->IKK NFkappaB NF-κB (p65) MAPK->NFkappaB activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates NFkappaB_nuc NF-κB Inflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6, IL-1β) NFkappaB_nuc->Inflammatory_Genes activates transcription

Inhibition of NF-κB and MAPK pathways by Spiramycin.

References

Technical Support Center: Spiramycin III Purification and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification and isolation of Spiramycin III.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main difficulty lies in separating this compound from its co-produced, structurally similar analogs, Spiramycin I and Spiramycin II. These compounds often co-elute in chromatographic systems due to their minor structural differences, making high-resolution techniques essential for achieving high purity.

Q2: Which chromatographic techniques are most effective for this compound isolation?

A2: A multi-step approach is typically most effective. This often involves an initial enrichment step using macroporous resin chromatography to capture the spiramycin complex from the fermentation broth, followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography to separate the individual spiramycin components.[1]

Q3: Why is my this compound unstable in certain solvents during sample preparation?

A3: Spiramycin's chemical structure contains a formyl group that can react with protic solvents like water, methanol, and ethanol. This can lead to the formation of solvent adducts, altering the mass of the molecule and affecting quantification, especially in LC-MS/MS analysis.[2][3] To minimize this, it is recommended to use aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) for preparing standard solutions, particularly if they are not for immediate use.[2][3]

Q4: What are the optimal storage conditions for purified this compound?

A4: To prevent degradation, purified this compound should be stored in a cool, dry place. For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C, and protected from light. Spiramycin has been shown to be unstable under hydrolytic (acidic and basic) conditions.[4]

Q5: Can I use UV detection for HPLC analysis of this compound?

A5: Yes, UV detection is a common method for the HPLC analysis of spiramycin. The maximum UV absorbance for spiramycin is typically observed around 231-232 nm, which is suitable for detection and quantification.[5][6]

Troubleshooting Guides

HPLC & Chromatography Issues
Observed Issue Potential Cause(s) Recommended Solution(s)
Poor resolution between Spiramycin II and III peaks 1. Inadequate Mobile Phase: The solvent composition may not be optimal for separating these closely related compounds.[7] 2. Column Inefficiency: The column may be old, contaminated, or not suitable for this specific separation.[8] 3. High Flow Rate: The flow rate may be too fast to allow for proper partitioning.1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to buffer. Experiment with different pH values (e.g., pH 6.5) or ion-pairing reagents.[7] 2. Column Maintenance/Replacement: Flush the column with a strong solvent.[9] If performance does not improve, replace it with a high-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7][10] 3. Reduce Flow Rate: Lower the flow rate (e.g., to 0.8 mL/min) to increase interaction time with the stationary phase.[4]
Low recovery of this compound after purification 1. Degradation: Spiramycin may be degrading due to improper pH or reaction with protic solvents.[2][4] 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica or resin).[11] 3. Incomplete Elution: The elution solvent may not be strong enough to desorb all the product from the column.[11]1. Control pH and Solvents: Ensure the pH of all solutions is controlled. Use aprotic solvents where possible for sample handling.[3] 2. Select Appropriate Resin: Test different macroporous resins to find one with optimal adsorption and desorption characteristics for spiramycin.[11] 3. Optimize Elution: Increase the organic solvent concentration in the elution buffer or try a different elution solvent system.
Peak Tailing in HPLC Chromatogram 1. Column Overload: Injecting too much sample can saturate the column.[8] 2. Secondary Interactions: Residual silanols on the silica backbone of the column can interact with the basic spiramycin molecule.[9] 3. Column Contamination: Buildup of contaminants on the column frit or packing material.[9]1. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[8] 2. Adjust Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase or operate at a lower pH to suppress silanol activity.[9] 3. Clean the Column: Flush the column with a series of strong solvents (e.g., isopropanol, methylene chloride) as recommended by the manufacturer.[9]
Variable Retention Times 1. Pump Issues: Air bubbles trapped in the pump or faulty check valves can cause inconsistent flow.[8] 2. Temperature Fluctuations: Changes in column temperature can significantly affect retention times.[8] 3. Mobile Phase Changes: Inconsistent mobile phase preparation or degradation of the mobile phase over time.1. Degas Mobile Phase & Purge Pump: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air.[8] 2. Use a Column Oven: Maintain a constant and stable column temperature (e.g., 60-70°C) using a column oven for better reproducibility.[5][6] 3. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure accurate measurements of all components.

Experimental Protocols & Methodologies

Protocol 1: Enrichment of Spiramycin from Fermentation Broth using Macroporous Resin

This protocol describes a preliminary purification step to concentrate spiramycin from a clarified fermentation broth.

  • Preparation: Filter the fermentation broth to remove cells and particulate matter. Adjust the filtrate to a neutral pH (around 7.0).[12]

  • Resin Selection & Equilibration: Select a suitable macroporous resin (e.g., AB-8 or HZ820) based on its high adsorption capacity and selectivity for spiramycin.[11][13] Equilibrate the resin in a column by washing with deionized water.

  • Adsorption (Loading): Pass the clarified fermentation broth through the resin-packed column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution (Desorption): Elute the bound spiramycin complex using an appropriate solvent system. A common eluent is a mixture of an acidic aqueous solution and an organic solvent, such as 0.012 mol/L HCl in 50% methanol.[13]

  • Collection: Collect the fractions containing the spiramycin complex. Monitor the fractions using TLC or analytical HPLC.

  • Concentration: Combine the positive fractions and concentrate them under reduced pressure to yield a crude spiramycin extract for further purification.[14]

Protocol 2: High-Resolution Separation of this compound by Preparative HPLC

This protocol outlines the fine purification of this compound from an enriched extract.

  • System Preparation:

    • Column: A reversed-phase C18 column (e.g., XTerra RP18, 250 x 4.6 mm, 5 µm) is commonly used.[6][7]

    • Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or potassium phosphate) at a specific pH (e.g., 6.5).[6][7] An example is acetonitrile/0.2M K₂HPO₄ (pH 6.5)/water at a ratio of 39.5:5:55.5 (v/v/v).[6]

    • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 70°C) until a stable baseline is achieved.[6]

  • Sample Preparation: Dissolve the crude spiramycin extract from Protocol 1 in the mobile phase or a compatible aprotic solvent. Filter the sample through a 0.45 µm filter before injection.

  • Injection and Elution: Inject the prepared sample onto the column. Perform isocratic or gradient elution based on the method developed.

  • Detection & Fraction Collection: Monitor the column effluent using a UV detector at 231-232 nm.[5][6] Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Post-Processing: Combine the pure fractions, remove the organic solvent under vacuum, and proceed with crystallization or lyophilization to obtain the final solid product.

Data & Parameters

Table 1: Comparative HPLC Method Parameters
ParameterMethod 1[6]Method 2[7]Method 3[5]
Stationary Phase XTerra RP18XTerra C18 (250x4.6 mm, 5µm)C18 Reverse Phase
Mobile Phase Acetonitrile:0.2M K₂HPO₄ (pH 6.5):Water (39.5:5:55.5 v/v/v)Acetonitrile, Methanol, Water, Ammonium Acetate (pH 6.5)Acetonitrile:Water (90:10 v/v) for extraction
Detection UV at 232 nmAPCI-MS (Positive Ion Mode)UV at 232 nm
Column Temp. 70°CNot Specified60°C
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Application Analysis of major components and impuritiesCharacterization of impuritiesResidue analysis in tissue
Table 2: Physical Properties of Spiramycin Components
ComponentMolecular Weight ( g/mol )Melting Point (°C)
Spiramycin I 843.05134-137
Spiramycin II 885.10130-133
This compound 899.11128-131
Data sourced from PubChem CID 5266.[15]

Visual Workflow and Logic Diagrams

G cluster_0 Upstream Processing cluster_1 Primary Purification (Enrichment) cluster_2 Secondary Purification (Isolation) cluster_3 Downstream Processing Fermentation Fermentation Broth (S. ambofaciens) Filtration Broth Filtration & Clarification Fermentation->Filtration Harvest Resin_Chroma Macroporous Resin Chromatography Filtration->Resin_Chroma Loading Elution Elution of Spiramycin Complex Resin_Chroma->Elution Desorption Concentration Solvent Evaporation Elution->Concentration Prep_HPLC Preparative HPLC (C18 Column) Concentration->Prep_HPLC Injection Fraction_Collect Fraction Collection (this compound Peak) Prep_HPLC->Fraction_Collect Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collect->Purity_Check Final_Product Crystallization or Lyophilization Purity_Check->Final_Product Pool Pure Fractions Pure_S_III Purified this compound Final_Product->Pure_S_III

Caption: General workflow for the isolation and purification of this compound.

G Start Poor Peak Resolution in HPLC? Cause_MobilePhase Mobile Phase Issue? Start->Cause_MobilePhase Check First Cause_Column Column Issue? Start->Cause_Column If Mobile Phase is OK Cause_Method Method Parameter Issue? Start->Cause_Method If Column is OK Sol_MobilePhase 1. Check pH & Composition 2. Prepare Fresh 3. Degas Thoroughly Cause_MobilePhase->Sol_MobilePhase Sol_Column 1. Flush with Strong Solvent 2. Check for Voids 3. Replace if Old/Contaminated Cause_Column->Sol_Column Sol_Method 1. Lower Flow Rate 2. Optimize Gradient 3. Check Column Temperature Cause_Method->Sol_Method

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Spiramycin III, a 16-membered macrolide antibiotic, with other commonly used macrolides: Erythromycin, Azithromycin, and Clarithromycin. The information presented is supported by experimental data to aid in research and drug development decisions.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] The primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA within the large ribosomal subunit, this compound blocks the polypeptide exit tunnel.[1][2][3] This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately inhibiting bacterial growth.[1][5] While generally considered bacteriostatic, at high concentrations, some macrolides may exhibit bactericidal activity.[1][2]

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit Blockage Blocks Polypeptide Exit Tunnel 50S_Subunit->Blockage 30S_Subunit 30S Ribosomal Subunit mRNA mRNA mRNA->30S_Subunit Translation Initiation Spiramycin_III This compound Binding Binds to 23S rRNA on 50S Subunit Spiramycin_III->Binding Binding->50S_Subunit Dissociation Premature Dissociation of Peptidyl-tRNA Blockage->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Mechanism of Action of this compound

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolides against a panel of common Gram-positive and Gram-negative respiratory pathogens. MIC values are presented in µg/mL.

OrganismThis compoundErythromycinAzithromycinClarithromycin
Gram-Positive Bacteria
Staphylococcus aureus0.25 - 2.00.12 - >1280.5 - >1280.06 - >128
Streptococcus pyogenes≤0.03 - 0.25≤0.015 - 0.25≤0.03 - 0.5≤0.015 - 0.25
Streptococcus pneumoniae0.06 - 160.015 - >640.03 - >2560.008 - >64
Gram-Negative Bacteria
Haemophilus influenzae4.0 - 16.01.0 - 16.00.06 - 4.02.0 - 32.0
Moraxella catarrhalis0.06 - 0.50.03 - 0.25≤0.015 - 0.250.03 - 0.5

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a synthesis of values reported in the scientific literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other macrolide stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Dilution Prepare Serial Antibiotic Dilutions in 96-well plate Start->Dilution Inoculate Inoculate wells with bacterial suspension (final conc. 5x10^5 CFU/mL) Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Read Visually assess for bacterial growth Incubate->Read Determine Determine MIC (Lowest concentration with no visible growth) Read->Determine End End Determine->End cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with This compound and controls Adhere->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate cell viability (%) Read->Calculate End End Calculate->End

References

Spiramycin III vs. Erythromycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate macrolide antibiotic is critical for experimental success. This guide provides an objective comparison of spiramycin III and erythromycin, focusing on their performance in research applications, supported by experimental data and detailed protocols.

Executive Summary

This compound and erythromycin are both macrolide antibiotics that inhibit bacterial protein synthesis. While erythromycin, a 14-membered macrolide, has been a cornerstone of antibiotic research and clinical use, the 16-membered macrolide this compound presents a distinct profile. Generally, erythromycin exhibits greater in vitro potency against many common pathogens. However, spiramycin demonstrates favorable pharmacokinetic properties, including higher tissue concentrations and a longer half-life, which may translate to enhanced in vivo efficacy in certain models. Furthermore, differences in their immunomodulatory effects and resistance profiles make them suitable for different research applications.

In Vitro Activity

The in vitro potency of an antibiotic is a primary indicator of its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for spiramycin and erythromycin against a range of bacterial species.

Bacterial SpeciesSpiramycin MIC (µg/mL)Erythromycin MIC (µg/mL)Reference
Staphylococcus aureus0.25 - 40.06 - >128[1]
Streptococcus pyogenes0.06 - 20.015 - 0.25
Streptococcus pneumoniae0.12 - 40.015 - >64
Haemophilus influenzae1 - 160.5 - 16
Neisseria gonorrhoeae0.12 - 10.06 - 0.5
Porphyromonas gingivalis0.125 - 20.06 - 1[2]
Prevotella intermedia0.06 - 10.03 - 0.5[2]
Fusobacterium nucleatum0.125 - 10.06 - 0.5[2]

Note: Spiramycin is often tested as a mixture of its components (I, II, and III). The data presented is representative of spiramycin's general activity.

Erythromycin generally demonstrates lower MIC values, indicating higher in vitro potency against many susceptible organisms on a weight-for-weight basis. However, an interesting observation is that many erythromycin-resistant staphylococci remain sensitive to spiramycin. A study on periopathogens found that while the spectrum of activity of spiramycin is similar to erythromycin, spiramycin showed a more consistent and better activity against the tested anaerobic bacteria[2]. Specifically, 68% of the tested anaerobic bacteria were sensitive to spiramycin, compared to 54% for erythromycin[2].

In Vivo Efficacy

Despite often lower in vitro potency, spiramycin has shown comparable or even superior efficacy in some in vivo models and clinical studies. This is often attributed to its pharmacokinetic profile, characterized by high and sustained tissue concentrations[3].

In a guinea pig model of severe Legionella pneumophila infection, spiramycin and erythromycin showed similar efficacy, with mortality rates of 45.5% and 50.0%, respectively, compared to 100% in the control group[4]. Clinical trials in patients with lower respiratory tract infections found that spiramycin was significantly more effective than erythromycin, with cure rates of 76.3% versus 63.4%[5]. Another study on acute tonsillo-pharyngitis also suggested a better clinical response with spiramycin[6].

Immunomodulatory Effects and Signaling Pathways

Both spiramycin and erythromycin possess immunomodulatory properties independent of their antimicrobial activity, which are of significant interest in research. These effects are primarily mediated through the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IL-8[7][8][9][10]. It appears to act downstream of the dissociation of IκBα from NF-κB[7][8].

dot

Erythromycin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates to Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Erythromycin Erythromycin Erythromycin->NF-κB_active inhibits

Caption: Erythromycin's inhibition of the NF-κB signaling pathway.

Spiramycin also demonstrates anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways[11][12][13][14]. Specifically, it has been shown to decrease the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[13][14]. This is achieved by inhibiting the phosphorylation of ERK and JNK in the MAPK pathway and preventing the nuclear translocation of NF-κB[12][13][14]. Interestingly, one study found that spiramycin and erythromycin could increase IL-6 production by human monocytes, highlighting the context-dependent nature of their immunomodulatory effects[15][16].

dot

Spiramycin_MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway activates Pro-inflammatory Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) MAPK_Pathway->Pro-inflammatory Mediators induces NFkB_Pathway->Pro-inflammatory Mediators induces Spiramycin Spiramycin Spiramycin->MAPK_Pathway inhibits Spiramycin->NFkB_Pathway inhibits

Caption: Spiramycin's inhibition of MAPK and NF-κB signaling pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[17][18].

1. Preparation of Materials:

  • Bacterial Strains: Subculture the test organisms on appropriate agar plates to obtain fresh, pure colonies.

  • Antibiotics: Prepare stock solutions of this compound and erythromycin in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms, use appropriate supplemented media (e.g., MH-F broth for streptococci)[17].

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation:

  • Perform serial two-fold dilutions of the antibiotic stock solutions in the broth directly in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).

5. Reading and Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

dot

MIC_Workflow A Prepare bacterial inoculum (0.5 McFarland) C Dilute inoculum and add to wells A->C B Prepare serial dilutions of antibiotics in 96-well plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time[19][20].

1. Preparation:

  • Prepare a logarithmic-phase bacterial culture in the appropriate broth with a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Prepare antibiotic solutions at various concentrations (e.g., 1x, 2x, 4x MIC).

2. Experimental Setup:

  • Add the antibiotic solutions to the bacterial cultures. Include a growth control without any antibiotic.

  • Incubate the cultures at 35-37°C with shaking.

3. Sampling:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline.

4. Quantification:

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

5. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction.

Conclusion

Both this compound and erythromycin are valuable tools for in vitro and in vivo research. Erythromycin's high in vitro potency against many pathogens makes it a suitable choice for initial screening and studies where high antimicrobial activity is the primary focus.

This compound, on the other hand, presents a more nuanced profile. Its favorable pharmacokinetics, leading to high and sustained tissue concentrations, suggests it may be a more relevant choice for in vivo models of infection, particularly in tissues where it accumulates. Its activity against some erythromycin-resistant strains and its distinct immunomodulatory effects provide unique avenues for research, especially in the context of chronic inflammatory conditions and infections caused by intracellular pathogens. The choice between these two macrolides should be guided by the specific research question, the target pathogen, and the experimental model being employed.

References

A Comparative Analysis of Cross-Resistance Between Spiramycin III and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Spiramycin III and other antibiotics, with a focus on cross-resistance patterns. The information presented is supported by experimental data from published studies to aid researchers and professionals in drug development in understanding the resistance profiles of this 16-membered macrolide antibiotic.

Mechanisms of Action and Resistance

Spiramycin, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1] The primary mechanisms of resistance to macrolide antibiotics, which can lead to cross-resistance, are:

  • Target Site Modification: This is the most common mechanism of macrolide resistance and often results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[2] This resistance is typically mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes.[2] These enzymes modify an adenine residue in the 23S rRNA, reducing the binding affinity of MLSB antibiotics to the ribosome.[2]

  • Active Efflux: This mechanism involves the active pumping of the antibiotic out of the bacterial cell by efflux pumps.[2] In Gram-positive bacteria, this is often encoded by the mef (macrolide efflux) gene and is generally more effective against 14- and 15-membered macrolides than the 16-membered macrolides like spiramycin.[2]

Quantitative Comparison of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of this compound with other antibiotics against different bacterial strains.

Table 1: Comparative MICs of Spiramycin and Other Macrolides against Escherichia coli

AntibioticWild-Type MIC Range (μg/mL)
Spiramycin 128 to 256
Azithromycin1 to 8
Erythromycin16 to 128
Tilmicosin32 to 256

Data sourced from a study on porcine clinical Escherichia coli isolates.[1]

Table 2: MICs of Spiramycin against Erythromycin-Resistant Staphylococcus epidermidis with Different Resistance Phenotypes

Resistance PhenotypeMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
cMLSB (constitutive) >128 >128 >128
iMLSB (inducible) 4 - >128 >128 >128
MSB (efflux) 1 - 4 4 4

Data from a study on erythromycin-resistant Staphylococcus epidermidis.[3] cMLSB denotes constitutive resistance to macrolides, lincosamides, and streptogramins B. iMLSB denotes inducible resistance. MSB denotes resistance to macrolides and streptogramins B, often due to efflux pumps.

Table 3: General Comparison of Spiramycin and Erythromycin Activity against Staphylococcus aureus

Bacterial StrainObservation
Erythromycin-sensitive S. aureus 16 to 32 times less sensitive to spiramycin based on conventional MICs.[4]
Erythromycin-habituated S. aureus Showed complete cross-resistance to spiramycin in vitro.[5]
Erythromycin-resistant clinical isolates of S. aureus A majority were found to be sensitive to spiramycin in vitro.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Bacterial Inoculum:

    • Bacterial colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted in the appropriate growth medium to a final inoculum density of about 5 x 10⁵ CFU/mL.[2]

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic is prepared.

    • Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate with the appropriate broth.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.

    • A growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only) are included.[2]

    • The plate is incubated at 35°C ± 2°C for 16-20 hours.[2]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[2]

2. Induction of In Vitro Antibiotic Resistance

This protocol describes a method for inducing antibiotic resistance in a bacterial strain through continuous exposure.

  • Serial Passage:

    • A bacterial strain is cultured in a broth medium containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the antibiotic.

    • After incubation, the culture from the highest concentration of antibiotic that still permits growth is used to inoculate a fresh series of antibiotic dilutions.

    • This process is repeated for a number of passages, gradually increasing the antibiotic concentration.

    • The MIC of the passaged isolates is periodically determined to monitor the development of resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to antibiotic cross-resistance.

MLSB_Resistance_Mechanism cluster_erm Target Site Modification (MLS_B Phenotype) cluster_efflux Active Efflux (M Phenotype) cluster_antibiotics Antibiotics erm_gene erm Gene methyltransferase Methyltransferase Enzyme erm_gene->methyltransferase Encodes adenine Adenine Residue (A2058) methyltransferase->adenine Methylates ribosome 50S Ribosomal Subunit (23S rRNA) macrolides Macrolides (14, 15, 16-membered) ribosome->macrolides Reduced Binding lincosamides Lincosamides ribosome->lincosamides Reduced Binding streptogramin_b Streptogramin B ribosome->streptogramin_b Reduced Binding mef_gene mef Gene efflux_pump Efflux Pump mef_gene->efflux_pump Encodes macrolides->ribosome lincosamides->ribosome streptogramin_b->ribosome macrolides_efflux Macrolides (14, 15-membered) macrolides_efflux->efflux_pump Pumped out

Caption: Mechanisms of macrolide resistance leading to cross-resistance.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plate prep_antibiotics->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Evaluating the Synergistic Effects of Spiramycin III with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Spiramycin III with other compounds, supported by experimental data. The focus is on providing actionable information for researchers in drug discovery and development, with detailed methodologies and clear data presentation.

I. Overview of this compound and Synergistic Combinations

Spiramycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. While effective against a range of Gram-positive bacteria, its efficacy can be significantly enhanced when used in combination with other antimicrobial agents. This guide focuses on the well-documented synergistic relationship between this compound and Metronidazole, particularly in the context of polymicrobial infections involving anaerobic bacteria.

II. In Vitro Synergistic Activity: this compound and Metronidazole

The primary in vitro method for evaluating antibiotic synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.

Quantitative Data Summary

The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of Metronidazole against various Bacteroides species in the presence of a sub-inhibitory concentration of Spiramycin.

Bacterial StrainMIC of Metronidazole Alone (µg/mL)MIC of Metronidazole with Spiramycin (µg/mL)Fold Reduction in MICReference
Bacteroides bivius0.50.1254[2]
Bacteroides fragilis0.50.1254[2]
Bacteroides melaninogenicusNot SpecifiedSignificant ReductionNot Specified[3]

Table 1: In Vitro Synergistic Activity of Spiramycin and Metronidazole against Bacteroides spp.

Experimental Protocol: Checkerboard Assay

This protocol outlines the determination of the synergistic activity of Spiramycin and Metronidazole using the microdilution checkerboard method.

1. Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other appropriate anaerobic broth)

  • Spiramycin and Metronidazole stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1 x 10^8 CFU/mL)

  • Anaerobic incubation system

2. Procedure:

  • Prepare serial twofold dilutions of Spiramycin vertically and Metronidazole horizontally in the 96-well plate. The concentration ranges should span above and below the known MICs of the individual drugs for the test organism.

  • The final volume in each well should be 100 µL, containing a combination of Spiramycin, Metronidazole, and broth.

  • Inoculate each well with 100 µL of the prepared bacterial suspension, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL[4].

  • Include wells with each drug alone to determine the MIC of the individual agents, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates under anaerobic conditions at 37°C for 48 hours[4].

  • Following incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

3. Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula[5]:

FICI = FIC of Spiramycin + FIC of Metronidazole

Where:

  • FIC of Spiramycin = (MIC of Spiramycin in combination) / (MIC of Spiramycin alone)

  • FIC of Metronidazole = (MIC of Metronidazole in combination) / (MIC of Metronidazole alone)

Interpretation of FICI values[5]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

III. In Vivo Efficacy: Murine Abscess Model

The synergistic effect of Spiramycin and Metronidazole has also been demonstrated in a murine abscess model, a relevant preclinical model for polymicrobial infections.

Quantitative Data Summary

Studies have shown a significant reduction in the number of Bacteroides spp. in abscesses of mice treated with a combination of Spiramycin and Metronidazole compared to treatment with either drug alone[2][3].

Treatment GroupReduction in Bacteroides spp. (CFU)OutcomeReference
Control (untreated)-Abscess formation with high bacterial load[2][3]
Spiramycin aloneModeratePartial reduction in bacterial load[2]
Metronidazole aloneSignificantSubstantial reduction in bacterial load[2]
Spiramycin + MetronidazoleMost SignificantSynergistic reduction in bacterial load[2][3]

Table 2: In Vivo Efficacy of Spiramycin and Metronidazole Combination in a Murine Abscess Model.

Experimental Protocol: Murine Abscess Model

This protocol describes a general procedure for establishing a murine subcutaneous abscess model to evaluate the in vivo synergy of Spiramycin and Metronidazole.

1. Materials:

  • 6-8 week old male BALB/c mice

  • Bacterial suspension of Bacteroides spp. (and optionally a facultative anaerobe like Staphylococcus aureus)

  • Spiramycin and Metronidazole for injection

  • Sterile syringes and needles

  • Calipers for measuring abscess size

2. Procedure:

  • Anesthetize the mice according to approved animal care protocols.

  • Inject a standardized bacterial inoculum (e.g., 0.2 mL of a 10^8 CFU/mL suspension) subcutaneously into the back of each mouse to induce abscess formation[3].

  • Divide the mice into treatment groups: control (vehicle), Spiramycin alone, Metronidazole alone, and Spiramycin + Metronidazole combination.

  • Initiate treatment at a specified time post-infection (e.g., 24 hours). A typical dosage for Spiramycin is 200 mg/kg/day administered orally or via injection[6]. The dose for metronidazole would be determined based on previous studies.

  • Administer treatment for a defined period (e.g., 5-7 days).

  • Monitor the mice daily for signs of infection and measure the abscess size using calipers.

  • At the end of the treatment period, euthanize the mice, aseptically excise the abscesses, and homogenize the tissue.

  • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/abscess).

3. Data Analysis: Compare the mean bacterial counts and abscess sizes between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significantly greater reduction in bacterial load and/or abscess size in the combination therapy group compared to the individual drug groups indicates in vivo synergy.

IV. Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Synergy Testing

in_vitro_workflow prep_media Prepare Mueller-Hinton Broth setup_plate Set up 96-well plate with serial dilutions of drugs prep_media->setup_plate prep_drugs Prepare Spiramycin & Metronidazole Stock Solutions prep_drugs->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate anaerobically at 37°C for 48h inoculate->incubate read_mic Determine MICs of individual drugs and combinations incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret FICI for Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow for Checkerboard Assay to Determine In Vitro Synergy.

Experimental Workflow for In Vivo Murine Abscess Model

in_vivo_workflow animal_prep Acclimatize BALB/c mice infection Induce subcutaneous abscess with bacterial inoculum animal_prep->infection grouping Divide mice into treatment groups (Control, Spira, Metro, Combo) infection->grouping treatment Administer treatment regimens for 5-7 days grouping->treatment monitoring Daily monitoring of abscess size and animal health treatment->monitoring endpoint Euthanize mice and excise abscesses monitoring->endpoint analysis Homogenize abscesses and determine bacterial load (CFU) endpoint->analysis comparison Statistically compare bacterial loads between groups analysis->comparison

Caption: Workflow for Murine Abscess Model to Evaluate In Vivo Synergy.

Proposed Mechanism of Synergistic Action (Hypothesized)

While the precise molecular mechanism of synergy between Spiramycin and Metronidazole has not been fully elucidated, a plausible hypothesis involves a multi-target attack on bacterial viability.

mechanism_of_action Spiramycin Spiramycin Ribosome 50S Ribosomal Subunit Spiramycin->Ribosome binds to Metronidazole Metronidazole DNA Bacterial DNA Metronidazole->DNA interacts with Protein_Synth Protein Synthesis Ribosome->Protein_Synth inhibits Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death leads to DNA_Damage DNA Damage DNA->DNA_Damage induces DNA_Damage->Cell_Death leads to

Caption: Hypothesized Dual-Target Mechanism of Spiramycin-Metronidazole Synergy.

V. Signaling Pathways

Currently, there is a lack of published research specifically investigating the impact of this compound in combination with other compounds on bacterial or host cell signaling pathways. The synergistic effects observed are primarily attributed to the complementary mechanisms of action of the individual drugs, as depicted in the hypothesized mechanism above. Further research is warranted to explore potential effects on pathways such as quorum sensing in bacteria or inflammatory signaling in the host.

VI. Conclusion

The combination of this compound and Metronidazole demonstrates significant synergistic activity against anaerobic bacteria, particularly Bacteroides species, both in vitro and in vivo. This synergy allows for a reduction in the required therapeutic dose of Metronidazole, potentially minimizing dose-related side effects and combating the development of resistance. The provided experimental protocols offer a foundation for researchers to further investigate this and other potential synergistic combinations of this compound. Future studies are encouraged to explore the molecular mechanisms underlying this synergy and to investigate the potential role of signaling pathway modulation.

References

Spiramycin III: A Comparative Potency Analysis Against Key Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the in vitro activity of antibiotics is critical for informed decision-making. This guide provides a comparative analysis of the potency of Spiramycin III against several clinically relevant bacterial strains, benchmarked against other commonly used antibiotics. The data presented is supported by detailed experimental protocols for reproducibility.

Comparative Potency: Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound and other selected antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of various bacterial strains. The results, summarized in the table below, highlight the comparative efficacy of these antimicrobial agents. The data is presented as MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Bacterial StrainAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus Spiramycin0.25 - 160.5 - >32
Erythromycin0.25>256[1]
Clindamycin0.0160.230
Azithromycin>256>256[2]
Streptococcus pyogenes Spiramycin0.120.25
Erythromycin0.060.09[3]
Clindamycin≤0.12≤0.12[4][5]
Azithromycin0.120.25
Haemophilus influenzae Spiramycin4.08.0
Erythromycin4.08.0[6]
Clindamycin8.016.0
Azithromycin2.04.0[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antibiotic susceptibility testing. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of antibiotics such as this compound. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.

  • Antimicrobial Agents: Stock solutions of this compound and other comparator antibiotics prepared at a known concentration.

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.

    • Haemophilus Test Medium (HTM) Broth for fastidious organisms like Haemophilus influenzae.[7][8][9]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer or McFarland standards.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of each antibiotic stock solution in the appropriate growth medium directly in the 96-well microtiter plates.

  • The typical final volume in each well is 100 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Haemophilus influenzae, incubate in an atmosphere of 5% CO₂.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Key Processes

To further elucidate the experimental and biological contexts of this comparison, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of Bacterial Suspension bacterial_culture->inoculation antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilution in Microtiter Plate antibiotic_stock->serial_dilution media_prep Growth Media Preparation media_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic MIC Determination read_results->determine_mic

Experimental workflow for MIC determination.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks translocation of peptidyl-tRNA 30S_subunit 30S Subunit Spiramycin This compound Spiramycin->50S_subunit Binds to Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth and Replication Inhibition->Bacterial_Growth leads to Blockage Blockage

Mechanism of action of this compound.

This compound, a member of the macrolide class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[10] It specifically binds to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[10] This binding event physically obstructs the path of the growing polypeptide chain, a process known as translocation, thereby halting protein elongation and ultimately inhibiting bacterial growth and replication.[10] Notably, some macrolide-resistant strains that are resistant to 14-membered macrolides like erythromycin may remain susceptible to 16-membered macrolides such as spiramycin.[10]

References

A Comparative Guide to Analytical Methods for the Quantification of Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Spiramycin III, a key component of the macrolide antibiotic Spiramycin. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Visible (UV-Vis) Spectrophotometry are evaluated, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research and development needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance characteristics of the different analytical methods for this compound quantification.

Table 1: Comparison of Chromatographic Methods - HPLC and LC-MS/MS

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.3 - 25 µg/mL[1]40 - 2000 µg/kg[2]
Limit of Detection (LOD) 30 ng/mL[1]13 µg/kg[2]
Limit of Quantification (LOQ) 0.1 µg/mL40 µg/kg[2]
Accuracy (% Recovery) 90.12 - 101.13%[1]Trueness (relative bias) between -1.6% and 5.7%[2]
Precision (%RSD) Intra-day and inter-day RSD < 4.98%[1]Repeatability: 1.1% - 2.7%; Intermediate Precision: 2.5% - 4.2%[2]
Specificity Good selectivity towards major components and impurities.[1]Highly selective and specific, capable of simultaneous quantification of metabolites.[2]

Table 2: Comparison of Electrophoretic and Spectroscopic Methods - CE and UV-Vis

ParameterCapillary Electrophoresis (CE)UV-Visible Spectrophotometry
Linearity Range Not explicitly stated, but linear (r = 0.9992)[3]5 - 25 µg/mL[4]
Limit of Detection (LOD) 7 pg (0.025% relative to a 2 mg/mL solution)[3]Not explicitly stated
Limit of Quantification (LOQ) 22 pg (0.08% relative to a 2 mg/mL solution)[3]Not explicitly stated
Accuracy (% Recovery) Not explicitly stated100.02 ± 0.88% to 100.49 ± 1.26%[4]
Precision (%RSD) Day-to-day corrected peak area repeatability RSD = 1.3%[3]Not explicitly stated
Specificity Good selectivity among spiramycin I and its related substances.[3]Can be prone to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of Spiramycin in pharmaceutical formulations and biological matrices.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Stationary Phase: ODB reversed-phase C18 column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile, 2-methyl-2-propanol, and potassium phosphate buffer (pH 6.5) with 1.5% triethylamine (33:7:60, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 231 nm.[1]

  • Column Temperature: Maintained at 70°C.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of Spiramycin reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.3–25 μg/mL).[1]

3. Sample Preparation (for urine samples):

  • Employ a simple and fast sample preparation involving a pre-column for clean-up.[1]

  • Use roxithromycin as an internal standard.[1]

4. Chromatographic Run and Analysis:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of Spiramycin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and specific method is ideal for the simultaneous quantification of Spiramycin and its metabolites in complex biological matrices like milk.

1. Instrumentation:

  • LC-MS/MS system.

  • Stationary Phase: Not explicitly stated, but a C18 column is common for such analyses.

  • Internal Standard: Spiramycin-d3.[2]

2. Standard Solution Preparation:

  • Prepare stock and working standard solutions of Spiramycin and its active metabolite, neospiramycin.

  • Prepare calibration standards in the matrix of interest (e.g., cow's milk) over a wide concentration range (e.g., 40-2000 µg/kg).[2]

3. Sample Preparation:

  • A specific sample preparation protocol for milk would involve protein precipitation and/or solid-phase extraction to remove interferences.

4. LC-MS/MS Analysis:

  • The method was validated for the simultaneous quantification of spiramycin and its active metabolite neospiramycin.[2]

  • A unique and optimal linear model with logarithm transformation (with a determination coefficient of 0.9991) allowed the measurement of both analytes.[2]

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers high separation efficiency and is suitable for the analysis of Spiramycin and its related substances.

1. Instrumentation:

  • Capillary electrophoresis system.

  • Capillary: 50 µm I.D. and 44 cm long fused-silica capillary (36 cm effective length).[3]

  • Buffer: 80 mM phosphate buffer (pH 7.5) containing 12 mM cetyltrimethylammonium bromide (CTAB) and 20 mM sodium cholate.[3]

  • Applied Voltage: 12 kV.[3]

  • Temperature: 25°C.[3]

2. Standard and Sample Preparation:

  • Dissolve the Spiramycin standard and samples in the buffer to the desired concentration.

3. Electrophoretic Run and Analysis:

  • The separation is achieved in approximately 15 minutes.[3]

  • The method demonstrates good selectivity between Spiramycin I and its related substances.[3]

UV-Visible Spectrophotometry Method

This is a simpler and more accessible method, suitable for the quantification of Spiramycin in pharmaceutical dosage forms, often in combination with other drugs.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Method Principle (Derivative Spectrophotometry):

  • This technique is often used for the simultaneous determination of Spiramycin and other drugs like metronidazole.[4]

  • In one approach, the zero-order absorption spectrum of metronidazole is measured at its λmax (311 nm), while the first derivative spectrum is used for Spiramycin at 218.3 nm.[4]

3. Standard and Sample Preparation:

  • Prepare standard solutions of Spiramycin in a suitable solvent over a concentration range of 5-25 µg/mL.[4]

  • Prepare sample solutions from the pharmaceutical dosage form.

4. Measurement and Analysis:

  • Record the necessary zero-order or derivative spectra for the standards and samples.

  • Calculate the concentration of Spiramycin based on the calibration curve. The method has shown good mean percentage recoveries.[4]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring the reliability of quantitative data.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I Detection Limit (LOD) D->I J Quantitation Limit (LOQ) D->J K Robustness D->K L System Suitability D->L M Validation Report E->M F->M G->M H->M I->M J->M K->M L->M N Method Implementation M->N

Caption: General workflow for analytical method validation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Spiramycin III and its related compounds, drawing upon available experimental data. While direct comparative studies on the cytotoxicity of individual Spiramycin I, II, and III components are limited in publicly accessible literature, this document summarizes the existing research on spiramycin mixtures and derivatives to offer valuable insights for researchers in drug discovery and development.

Executive Summary

Spiramycin, a macrolide antibiotic, is a mixture of three main components: Spiramycin I, II, and III. While its antimicrobial properties are well-documented, research into its cytotoxic effects, particularly concerning the individual components, is less extensive. This guide synthesizes findings from studies on spiramycin (as a mixture) and its acylated derivatives, presenting available quantitative data on their anti-proliferative activities, detailing the experimental methodologies employed, and illustrating the implicated signaling pathways. The data suggests that chemical modifications to the spiramycin structure can significantly enhance its cytotoxic potential against cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic activities of a commercially available spiramycin mixture and various acylated derivatives of Spiramycin I. It is important to note that the term "Spiramycin" in the first table refers to a mixture of its components, with Spiramycin I being the most abundant.

Table 1: Cytotoxicity of Spiramycin Mixture on NIH/3T3 Fibroblast Cells [1][2]

CompoundCell LineIncubation TimeConcentration (µM)Effect on Cell Viability
SpiramycinNIH/3T324 hours3.13 - 100Increased cell proliferation
SpiramycinNIH/3T348 hours3.13 - 100Increased cell proliferation
SpiramycinNIH/3T372 hours50Statistically significant reduction
SpiramycinNIH/3T372 hours100Statistically significant reduction

Table 2: Anti-proliferative Activity of Acylated Spiramycin I Derivatives on Human Cancer Cell Lines [3]

CompoundHGC-27 (IC₅₀ in µM)HT-29 (IC₅₀ in µM)HCT-116 (IC₅₀ in µM)HeLa (IC₅₀ in µM)
Spiramycin I > 30> 30> 30> 30
Derivative 14 0.19 ± 0.020.35 ± 0.030.41 ± 0.050.52 ± 0.06
Derivative 19 1.26 ± 0.192.34 ± 0.211.87 ± 0.153.11 ± 0.28

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability[1][2]

This assay was utilized to assess the cytotoxicity of a spiramycin mixture on NIH/3T3 fibroblast cells.

  • Cell Seeding: NIH/3T3 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Compound Exposure: The cells were exposed to spiramycin at concentrations ranging from 3.13 to 100 µM for 24, 48, and 72 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Crystal Solubilization: The formazan crystals were dissolved by adding 200 µL of dimethyl sulfoxide (DMSO) to each well.

  • Data Acquisition: The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells.

Anti-proliferative Assay for Spiramycin I Derivatives[3]

The anti-proliferative activities of acylated Spiramycin I derivatives were evaluated against human cancer cell lines (HGC-27, HT-29, HCT-116, and HeLa).

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the spiramycin derivatives for a specified period.

  • Cell Viability Assessment: Cell viability was determined using a suitable method, such as the MTT or sulforhodamine B (SRB) assay.

  • IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Investigation[3]

This technique was used to investigate the activation of the Erk/p38 MAPK signaling pathway in HGC-27 cells treated with a potent Spiramycin I derivative.

  • Cell Lysis: Treated and untreated cells were lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Erk, Erk, phospho-p38, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the signaling pathways implicated in the cytotoxic effects of spiramycin and its derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay start Start with specific cell line (e.g., NIH/3T3, HGC-27) seed Seed cells into 96-well plates start->seed treat Expose cells to various concentrations of Spiramycin or its derivatives seed->treat incubate Incubate for defined time periods (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add MTT or other viability reagent incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure calculate Calculate cell viability / IC50 values measure->calculate

Caption: A generalized workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_apoptosis Apoptotic Response spiramycin Spiramycin I Derivative erk Erk1/2 spiramycin->erk p38 p38 MAPK spiramycin->p38 erk_p p-Erk1/2 erk->erk_p p38_p p-p38 MAPK p38->p38_p apoptosis Apoptosis erk_p->apoptosis p38_p->apoptosis

Caption: The Erk/p38 MAPK signaling pathway implicated in apoptosis.

Conclusion

The available data indicates that while spiramycin itself exhibits modest cytotoxic effects at high concentrations and longer exposure times, its chemical derivatives, particularly acylated forms of Spiramycin I, can possess significantly enhanced anti-proliferative activity against various cancer cell lines. The mechanism of action for these derivatives appears to involve the activation of the Erk/p38 MAPK signaling pathway, leading to apoptosis. Further research is warranted to isolate and evaluate the cytotoxic potential of the individual components of spiramycin (I, II, and III) to fully understand their structure-activity relationships and potential as anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers pursuing such investigations.

References

literature review comparing Spiramycin I, II, and III activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial activities of Spiramycin congeners I, II, and III, providing researchers and drug development professionals with comparative data and detailed experimental methodologies.

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a composite of three main congeners: Spiramycin I, II, and III.[1] These compounds share a 16-membered lactone ring but differ in the acylation at the C-3 hydroxyl group of the lactone ring. Spiramycin I is the parent compound with a hydroxyl group, while Spiramycin II is acetylated, and Spiramycin III is propionylated at this position.[2] This structural variation influences their biological activity. Spiramycin is effective against a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and certain parasites like Toxoplasma gondii.[3][4] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[5]

Comparative Analysis of Antimicrobial Activity

Experimental data reveals a clear hierarchy in the antimicrobial potency of the three Spiramycin congeners. Spiramycin I consistently demonstrates the highest activity among the three.

An interlaboratory study provided a direct comparison of the relative potencies of Spiramycins I, II, and III using diffusion and turbidimetric assays against Bacillus subtilis and Staphylococcus aureus. The results of this study are summarized in the table below.

Table 1: Relative Potencies of Spiramycin II and III Compared to Spiramycin I
Assay MethodTest Organism(s)Relative Potency of Spiramycin II (to Spiramycin I)Relative Potency of this compound (to Spiramycin I)
Diffusion AssayB. subtilis, S. aureus57%72%
Turbidimetric AssayB. subtilis, S. aureus45%52%

Data sourced from an interlaboratory study as per the European Pharmacopoeia, 3rd ed.[6]

The data clearly indicates that Spiramycin I is markedly more potent than both Spiramycin II and III.[6] In diffusion assays, Spiramycin II and III showed 57% and 72% of the activity of Spiramycin I, respectively.[6] The difference was even more pronounced in turbidimetric assays, where their relative activities were 45% and 52%.[6]

Table 2: Minimum Inhibitory Concentrations (MICs) of Spiramycin I against Various Bacteria
Bacterial StrainMIC (µg/mL)
Bacillus subtilis0.5 - 8
Micrococcus luteus0.5 - 8
Staphylococcus aureus0.5 - 8
Staphylococcus epidermidis0.5 - 8
Streptococcus pneumoniae0.5 - 8

Data sourced from MedchemExpress product information.[7]

Mechanism of Action

Spiramycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[5][8] This binding occurs at or near the peptidyl transferase center and interferes with the translocation step of protein synthesis. Specifically, Spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation.[9][10] This premature detachment of the growing peptide chain effectively halts protein elongation and, consequently, bacterial growth. The action of Spiramycin is primarily bacteriostatic, but it can be bactericidal at high concentrations.[5]

Spiramycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site Elongation Protein Chain Elongation P_site->Elongation Allows for A_site A Site E_site E Site (Exit) Spiramycin Spiramycin Spiramycin->P_site Binds to Dissociation Premature Dissociation of Peptidyl-tRNA Spiramycin->Dissociation Stimulates Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition MIC_Assay_Workflow A Prepare Spiramycin Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to ~5x10^5 CFU/mL C->D D->E F Incubate at 37°C for 16-20 hours E->F G Read Results Visually F->G H Determine MIC G->H

References

Safety Operating Guide

Personal protective equipment for handling Spiramycin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Spiramycin III in a laboratory setting. It outlines the necessary personal protective equipment (PPE), proper handling and storage procedures, and safe disposal methods to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1][2] If there is a potential for splashing or generating dust or aerosols, a face shield should be worn for full-face protection.[2][3]

  • Skin Protection: A laboratory coat or work uniform should be worn.[1] Protective gloves, such as nitrile or rubber gloves, are required.[3] It is recommended to use gloves with a breakthrough time appropriate for the duration of the handling task.[3] Always inspect gloves before use and wash hands thoroughly after removing them.[4]

  • Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4] In cases of potential uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[1]

Operational and Handling Plan

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of dust.[3]

  • Handle in a well-ventilated area, preferably in a laboratory fume hood.[5][6]

  • Avoid the formation of dust and aerosols.[4][6][7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][8]

  • Wash hands thoroughly after handling.[1][4][8]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][9]

  • Recommended storage temperature is often refrigerated at 2-8°C.[10]

  • Protect from light.[3]

Disposal Plan

Unused or waste this compound must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[1][8]

  • Do not allow the product to enter drains or sewage systems.[4][10]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.[3][5]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Spiramycin. It is important to note that "Spiramycin" is often a mixture of Spiramycin I, II, and III.

Toxicity Data Value Species Route of Administration
LD50 (Lethal Dose, 50%) 3550 mg/kgRatOral
LD50 (Lethal Dose, 50%) 2900 mg/kgMouseOral
LD50 (Lethal Dose, 50%) 575 mg/kgRatIntraperitoneal
LD50 (Lethal Dose, 50%) 322 mg/kgMouseIntraperitoneal
LD50 (Lethal Dose, 50%) 1000 mg/kgRatSubcutaneous
LD50 (Lethal Dose, 50%) 1470 mg/kgMouseSubcutaneous
Occupational Exposure Limit (OEB 1) 1000 µg/m³ (Time-Weighted Average)HumanInhalation

Data sourced from various safety data sheets.[1][6][8]

Experimental Protocols

A summarized methodology for a cytotoxicity study on NIH/3T3 fibroblast cells using an MTT assay has been described.[4][7] The general steps involved seeding cells in 96-well plates, exposing them to various concentrations of Spiramycin for 24, 48, and 72 hours, adding MTT solution, and then measuring the formazan product to determine cell viability.[4][7] However, a detailed, step-by-step protocol for replication is not provided in the available literature.

Mechanism of Action

The primary mechanism of action for Spiramycin is the inhibition of bacterial protein synthesis. While this is related to its efficacy as an antibiotic, it provides a logical workflow for understanding its biological interaction at a molecular level.

Spiramycin_Mechanism_of_Action Spiramycin This compound Bacterial_Cell Bacterial Cell Spiramycin->Bacterial_Cell Enters Ribosome_50S 50S Ribosomal Subunit Spiramycin->Ribosome_50S Binds to Inhibition Inhibition Spiramycin->Inhibition Causes Bacterial_Cell->Ribosome_50S Targets Protein_Synthesis Protein Synthesis (Translocation Step) Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Prevents Stasis_Death Bacteriostatic/ Bactericidal Effect Inhibition->Stasis_Death Results in

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.